molecular formula C41H32O27 B8069456 Chebulinic acid

Chebulinic acid

Cat. No.: B8069456
M. Wt: 956.7 g/mol
InChI Key: YGVHOSGNOYKRIH-AVXZFDTDSA-N
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Description

2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid is a natural product found in Terminalia chebula with data available.
See also: Terminalia chebula fruit (part of).

Properties

IUPAC Name

2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33-,34+,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVHOSGNOYKRIH-AVXZFDTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18942-26-2
Record name Chebulinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018942262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHEBULINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVC8VQJ6EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Chebulinic Acid: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chebulinic acid, a prominent ellagitannin found in the fruits of Terminalia chebula and other plants, is a complex polyphenolic compound with a growing body of research highlighting its diverse and potent pharmacological properties.[1] Structurally characterized by a β-D-glucopyranoside core esterified with galloyl and chebuloyl moieties, it exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-angiogenic, anti-ulcer, and antitumor effects. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key biological activities of this compound, with a focus on its mechanisms of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a hydrolyzable tannin belonging to the ellagitannin class.[1] Its core structure consists of a β-D-glucopyranose central unit. The complexity of its structure arises from the esterification of the glucose core with three galloyl groups and one chebuloyl group, chemically known as 1,3,6-Tri-O-galloyl-2,4-chebuloyl-β-D-glucopyranoside.[2]

Chemical Structure

The IUPAC name for this compound is 2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid.[3]

Key Structural Features:

  • Glucose Core: A central β-D-glucopyranoside unit.

  • Galloyl Groups: Three 3,4,5-trihydroxybenzoyl moieties.

  • Chebuloyl Group: A unique dicarboxylic acid derivative that forms a bridge between the 2- and 4-positions of the glucose unit.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C41H32O27[2][3]
Molecular Weight 956.68 g/mol [2][3]
CAS Number 18942-26-2[2][3]
Appearance Faint yellowish crystalline powder[4]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and ethyl acetate.[4]
Synonyms Eutannin, 1,3,6-Tri-O-galloyl-2,4-chebuloyl-β-D-glucopyranoside[2][3]

Biological and Pharmacological Properties

This compound has been investigated for a multitude of pharmacological activities, making it a compound of significant interest in drug discovery. Its poly-phenolic structure contributes to its ability to interact with various biological targets.

Summary of Biological Activities

The table below summarizes the principal biological activities of this compound and the associated mechanisms of action.

Biological ActivityMechanism of Action / Key FindingsReference(s)
Antioxidant Potent free radical scavenging activity, demonstrated by its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.[5][6]
Anti-inflammatory Attenuates inflammatory responses by suppressing the NF-κB signaling pathway, down-regulating pro-inflammatory cytokines, and inhibiting iNOS and COX-2 expression.[2][7][8][2][7][8]
Anti-angiogenic Inhibits Vascular Endothelial Growth Factor (VEGF) induced angiogenesis by suppressing VEGF Receptor-2 (VEGFR-2) phosphorylation.[8][9][8][9]
Antitumor Induces apoptosis and exhibits anti-proliferative and anti-migratory effects in various cancer cell lines, including colorectal carcinoma and acute myeloid leukemia.[10][11] The mechanism is linked to the PI3K/AKT and MAPK/ERK pathways.[11][10][11]
Anti-ulcer / Gastroprotective Exerts cytoprotective and anti-secretory effects on gastric mucosa.[9] It directly inhibits the H+/K+-ATPase (proton pump) activity.[9]
Antiviral Shows inhibitory activity against various viruses, including influenza A virus (by inhibiting neuraminidase), herpes simplex virus-2 (HSV-2), and dengue virus.[1][7][1][7]
Enzyme Inhibition Acts as an inhibitor of protein tyrosine phosphatase non-receptor 9 (PTPN9) and PTPN11 with IC50s of 34 and 37 nM, respectively. It also inhibits SMAD-3 phosphorylation.[4]
Signaling Pathway Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, primarily driven by VEGF. This compound has been shown to be a natural inhibitor of VEGF-mediated angiogenesis.[8][9] The key mechanism involves the suppression of VEGFR-2 phosphorylation, which is a critical step in initiating the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[8][9]

VEGF_Inhibition_by_Chebulinic_Acid VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Phosphorylated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation ChebulinicAcid This compound ChebulinicAcid->VEGFR2 Inhibits Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes

Inhibition of the VEGF Signaling Pathway by this compound.

Chronic inflammation is implicated in numerous diseases. This compound exerts anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[7] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can down-regulate the phosphorylation of NF-κB and its inhibitor, IκBα.[7] This suppression prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[2][12]

NFkB_Inhibition LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation Induces ChebulinicAcid This compound ChebulinicAcid->IKK Inhibits

Anti-inflammatory Mechanism of this compound via NF-κB Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of this compound.

Isolation and Purification of this compound

A general protocol for the extraction and isolation of this compound from Terminalia chebula fruits is outlined below.[3][4]

  • Extraction:

    • Powdered dry fruits of Terminalia chebula are subjected to ultrasonic extraction with 70% ethanol.[3]

    • The extract is centrifuged, and the supernatant is collected. The ethanol is recovered under reduced pressure.[3]

  • Purification Workflow:

    • The residue is re-dissolved in 20% methanol and centrifuged at high speed (e.g., 10,000 rpm).[3]

    • The supernatant is subjected to column chromatography using an ODS (Octadecyl-silica) column.[3]

    • The column is eluted with a gradient of methanol. This compound is typically eluted with 35% methanol.[3]

    • Fractions are collected and analyzed by HPLC to identify those containing pure this compound.[3]

    • The identity and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry.[3]

Isolation_Workflow Start Dried, Powdered Terminalia chebula Fruits Extraction Ultrasonic Extraction (70% Ethanol) Start->Extraction Centrifuge1 Centrifugation & Ethanol Recovery Extraction->Centrifuge1 Redissolve Redissolve in 20% Methanol Centrifuge1->Redissolve Centrifuge2 High-Speed Centrifugation Redissolve->Centrifuge2 Column ODS Column Chromatography Centrifuge2->Column Elution Elution with 35% Methanol Column->Elution Analysis HPLC Analysis of Fractions Elution->Analysis End Pure this compound Analysis->End

General Workflow for the Isolation of this compound.
DPPH Radical Scavenging Assay

This assay is commonly used to determine the free-radical scavenging capacity of a compound.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color with maximum absorbance around 517 nm.[13] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, leading to a decrease in absorbance.[13]

  • Protocol:

    • Preparation of Solutions:

      • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. Store in the dark.[13]

      • Prepare a series of dilutions of this compound in the same solvent.

      • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[13]

    • Reaction Setup:

      • In a 96-well plate or test tubes, add a fixed volume of the DPPH working solution (e.g., 200 µL).[14]

      • Add an equal volume of the various dilutions of this compound, positive control, or solvent (for the blank control).[13]

    • Incubation:

      • Mix the solutions thoroughly and incubate the plate/tubes at room temperature in the dark for a specified period (e.g., 30 minutes).[13][14][15]

    • Measurement:

      • Measure the absorbance of each well/tube at 517 nm using a spectrophotometer.[13][15]

    • Calculation:

      • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100[15]

      • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

H+/K+-ATPase (Proton Pump) Inhibition Assay

This in-vitro assay measures the ability of a compound to inhibit the gastric proton pump, which is responsible for gastric acid secretion.

  • Principle: The activity of H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Inhibition of the enzyme results in a lower amount of released Pi.

  • Protocol:

    • Enzyme Preparation:

      • Gastric microsomes containing the H+/K+-ATPase are typically prepared from the gastric mucosa of a sheep or rabbit stomach.[16] The tissue is homogenized in a Tris buffer and subjected to differential centrifugation to isolate the microsomal fraction.[16]

    • Inhibition Assay:

      • The enzyme preparation (microsomes) is pre-incubated with various concentrations of this compound or a standard inhibitor (e.g., omeprazole) at 37°C for a defined period (e.g., 30-60 minutes).[16][17]

    • Enzyme Reaction:

      • The reaction is initiated by adding a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, KCl, and the substrate, ATP.[16][17]

      • The mixture is incubated at 37°C for 30 minutes.[16][17]

    • Stopping the Reaction and Measurement:

      • The reaction is terminated by adding ice-cold 10% trichloroacetic acid.[16][17]

      • The mixture is centrifuged, and the supernatant is collected.

      • The amount of inorganic phosphate released in the supernatant is quantified colorimetrically (e.g., using the Fiske-Subbarow method or a malachite green procedure), typically by measuring absorbance at around 640-660 nm.[5][16]

    • Calculation:

      • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity of the control (without inhibitor).

      • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, angiogenesis, and cell proliferation positions it as a promising candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and gastric ulcers. Future research should focus on in-vivo efficacy studies, pharmacokinetic profiling, and lead optimization to enhance its therapeutic potential and address challenges related to bioavailability. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore the full potential of this remarkable bioactive compound.

References

Chebulinic Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chebulinic acid, a prominent ellagitannin, has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological signaling pathways. Quantitative data on yields from various sources and purification methods are presented in a tabular format for comparative analysis. Furthermore, this document includes detailed experimental workflows and visual diagrams of key processes to aid researchers in their drug discovery and development endeavors.

Natural Sources of this compound

This compound is predominantly found in several medicinal plants, with its highest concentrations typically located in the fruits and leaves. The primary botanical sources include:

  • Terminalia chebula (Haritaki): The fruits and leaves of Terminalia chebula are considered the most significant and widely studied sources of this compound[1][2][3]. It is a principal active constituent of this plant, which is a cornerstone of traditional Ayurvedic medicine[2][4].

  • Phyllanthus emblica (Amla): The fruits and leaves of Phyllanthus emblica, another important plant in Ayurveda, also contain notable amounts of this compound[5][6].

  • Euphoria longana (Longan): The seeds of the longan fruit are a known source of this compound[7].

  • Terminalia macroptera: The leaves of this African flowering tree also contain this compound[1][7].

  • Caesalpinia digyna: While less documented, some studies suggest the presence of related phenolic compounds in this plant, indicating it as a potential source that warrants further investigation.

Isolation and Purification of this compound

The extraction and purification of this compound from its natural sources involve a multi-step process, beginning with solvent extraction followed by various chromatographic techniques to achieve high purity.

Extraction

The initial step involves the extraction of crude this compound from the dried and powdered plant material.

  • Soxhlet Extraction: This is a common method where a solvent, typically 80% ethanol, is used to extract this compound from the plant material. This method has been shown to yield a concentration of 8.8 mg/mL from a composition of medicinal herbs[7].

  • Ultrasonic Extraction: This method utilizes ultrasonic waves to enhance the extraction efficiency. A typical protocol involves extracting the plant powder with 70% ethanol, followed by centrifugation to separate the extract[1].

Purification

Following extraction, the crude extract undergoes purification to isolate this compound from other phytochemicals.

  • Column Chromatography: This is a widely used technique for the purification of this compound.

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent system to separate the compounds based on their polarity.

    • Octadecylsilyl (ODS) Column Chromatography: This reverse-phase chromatography method has been successfully used to separate this compound. In one protocol, the extract is eluted with 20% methanol followed by 35% methanol, with the fractions containing this compound being collected and further purified[1].

  • High-Speed Counter-Current Chromatography (HSCCC): This is an efficient liquid-liquid partition chromatography technique for the preparative isolation of natural products. A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:20:1:20 v/v) has been used to obtain high-purity this compound (96.1%) from Terminalia chebula[2].

  • Preparative High-Performance Liquid Chromatography (HPLC): This high-resolution technique is employed for the final purification of this compound to achieve very high purity levels.

Quantitative Analysis of this compound

The quantification of this compound in plant extracts and purified samples is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical method used for this purpose.

HPLC Methodologies

A typical HPLC analysis involves a C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., 1% acetic acid or 0.05% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile)[8][9]. Detection is usually performed using a photodiode array (PDA) detector at a wavelength of 270 nm[8].

ParameterValueReference
Column C18 (250 x 4.6 mm, 5 µm)[8]
Mobile Phase A: 1% acetic acid in water (pH 2.65), B: Methanol[8]
Gradient 10% B to 50% B in 25 min[8]
Flow Rate 1 mL/min[8]
Detection 270 nm[8]
Retention Time ~22.8 minutes[8]

Table 1: A representative HPLC method for the quantification of this compound.

Yields of this compound

The yield of this compound can vary significantly depending on the natural source, the extraction method, and the purification technique employed.

Natural SourceExtraction MethodPurification MethodYieldPurityReference
Terminalia chebulaUltrasonic (70% Ethanol)ODS Column Chromatography-High[1]
Medicinal Herb MixSoxhlet (80% Ethanol)Column Chromatography9.2 mg/mL-[7]
Terminalia chebulaCrude ExtractHSCCC15.8 mg from 300 mg crude extract96.1%[2]
Terminalia chebula-HSCCC6.3 - 13 mg>95%[10]

Table 2: Reported yields and purity of this compound from various sources and methods. (Note: A direct comparison of yields is challenging due to variations in starting material and methodologies.)

Biological Signaling Pathways of this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cancer, inflammation, and oxidative stress.

Anticancer Activity

This compound has demonstrated significant antitumor effects, particularly in colorectal carcinoma. Its mechanism of action involves the inhibition of key cell proliferation and survival pathways:

  • PI3K/AKT Pathway: this compound inhibits the phosphorylation of AKT, a crucial kinase in the PI3K/AKT pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation[7].

  • MAPK/ERK Pathway: It also suppresses the phosphorylation of ERK, a key component of the MAPK/ERK pathway that regulates cell growth and differentiation[7][11].

  • Apoptosis Induction: By inhibiting these survival pathways, this compound promotes apoptosis (programmed cell death) in cancer cells, as evidenced by the cleavage of caspase-3[7].

anticancer_pathway This compound This compound PI3K/AKT Pathway PI3K/AKT Pathway This compound->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway This compound->MAPK/ERK Pathway AKT Phosphorylation AKT Phosphorylation PI3K/AKT Pathway->AKT Phosphorylation Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis ERK Phosphorylation ERK Phosphorylation MAPK/ERK Pathway->ERK Phosphorylation Cell Survival Cell Survival AKT Phosphorylation->Cell Survival Cell Proliferation Cell Proliferation ERK Phosphorylation->Cell Proliferation

Caption: Anticancer mechanism of this compound.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades:

  • NFκB Signaling Pathway: It has been shown to down-regulate the phosphorylation of NFκB and IκBα, key proteins in the NFκB signaling pathway that controls the expression of pro-inflammatory cytokines[8]. By suppressing this pathway, this compound reduces the production of inflammatory molecules.

  • Inhibition of Pro-inflammatory Mediators: It impedes the production of various pro-inflammatory mediators, contributing to its effectiveness in managing inflammatory conditions like arthritis[1][5].

anti_inflammatory_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NFκB Pathway NFκB Pathway Inflammatory Stimuli (e.g., LPS)->NFκB Pathway This compound This compound Phosphorylation of IκBα Phosphorylation of IκBα This compound->Phosphorylation of IκBα NFκB Pathway->Phosphorylation of IκBα NFκB Activation NFκB Activation Phosphorylation of IκBα->NFκB Activation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NFκB Activation->Pro-inflammatory Cytokine Production

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocols and Workflows

General Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

isolation_workflow cluster_extraction Extraction cluster_purification Purification Plant Material Plant Material Drying & Powdering Drying & Powdering Plant Material->Drying & Powdering Solvent Extraction Solvent Extraction Drying & Powdering->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection HSCCC / Prep-HPLC HSCCC / Prep-HPLC Fraction Collection->HSCCC / Prep-HPLC Pure this compound Pure this compound HSCCC / Prep-HPLC->Pure this compound

Caption: General workflow for this compound isolation.

Detailed Protocol for HSCCC Purification of this compound from Terminalia chebula

This protocol is adapted from the method described by Han et al. (2006)[2].

  • Preparation of Crude Extract:

    • Obtain a crude extract of Terminalia chebula fruits.

  • HSCCC System and Solvent System:

    • Utilize a high-speed counter-current chromatography system.

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water in a 1:20:1:20 volume ratio.

  • Separation:

    • Dissolve 300 mg of the crude extract in the solvent system.

    • Inject the sample into the HSCCC system.

    • Perform the separation according to the instrument's operating parameters.

  • Fraction Collection and Analysis:

    • Collect the fractions as they elute from the column.

    • Analyze the fractions using HPLC to identify those containing this compound.

  • Final Purification and Identification:

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

    • Confirm the identity and purity of the isolated this compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide provides a comprehensive resource for researchers, outlining its primary natural sources, robust methods for its isolation and purification, and an understanding of its molecular mechanisms of action. The provided protocols and workflows serve as a practical foundation for further investigation and development of this compound as a novel therapeutic agent. Further research is warranted to explore its full pharmacological profile and to develop standardized methods for its large-scale production.

References

Chebulinic Acid in Euphoria longana Seeds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of chebulinic acid content in the seeds of Euphoria longana, also known as Dimocarpus longan. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the quantification, experimental protocols, and known biological activities of this promising phenolic compound.

Introduction to this compound

This compound is a hydrolyzable tannin found in various medicinal plants, including the seeds of Euphoria longana.[1][2] It is recognized for a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. This guide focuses on the available data concerning its presence and analysis in longan seeds.

Quantitative Analysis of this compound in Euphoria longana Seeds

Direct quantitative analysis of this compound exclusively from Euphoria longana seeds is limited in the current scientific literature. Most available data comes from studies on mixed herbal formulations where longan seed is a component.

One study reported a this compound concentration of 5.7 mg/mL in an ethanolic extract prepared from 7.4 grams of longan seed powder. However, the final volume of the extract was not specified, which is crucial for determining the exact yield. Another study, utilizing a combination of Terminalia chebula fruit (3g), Phyllanthus emblica fruit (1g), and Dimocarpus longan seeds (2g), found the this compound content in the combined herbal powder to be 0.712% w/w as determined by High-Performance Liquid Chromatography (HPLC).[3]

Further research has focused on optimizing the extraction of this compound from a mixture of these herbs. Using Response Surface Methodology (RSM), the maximum predicted concentration of this compound in an extract from the herbal mixture was 7.7807 mg/mL under optimized conditions.[3] Another study reported a concentration of 8.8 mg/mL from a soxhlet extraction of the mixed herbs, which increased to 9.2 mg/mL after purification by column chromatography.[4]

Table 1: Quantitative Data on this compound from Formulations Containing Euphoria longana Seeds

Sample DescriptionAnalytical MethodThis compound ContentReference
Ethanolic extract of Dimocarpus longan seeds (7.4g)Colorimetric (Folin-Denis)5.7 mg/mL
Mixed herbal powder (Terminalia chebula, Phyllanthus emblica, Dimocarpus longan seeds)HPLC0.712% w/w[3]
Optimized extract of mixed herbsHPLC7.7807 mg/mL[3]
Soxhlet extract of mixed herbsColorimetric8.8 mg/mL[4]
Purified soxhlet extract of mixed herbsColorimetric9.2 mg/mL[4]

Experimental Protocols

The following sections detail the methodologies employed in the extraction and quantification of this compound from herbal compositions containing Euphoria longana seeds.

Sample Preparation and Extraction

A common method for extracting this compound involves solvent extraction using ethanol.

Protocol 1: Ethanol Extraction

  • Sample Preparation: The plant materials (Terminalia chebula fruit, Phyllanthus emblica fruit, and Dimocarpus longan seeds) are dried and pulverized into a fine powder.[4]

  • Extraction: A known weight of the powdered mixture (e.g., 6.25 g) is macerated in a specific volume of 80% ethanol.

  • Incubation: The mixture is soaked for a defined period, typically 24 hours, to allow for the extraction of phenolic compounds.

  • Filtration: The solution is filtered using Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: The filtrate is heated to evaporate the ethanol, and the resulting extract is reconstituted in distilled water.

  • Purification (Optional): The aqueous extract can be further purified by solvent-solvent extraction with hexane to remove nonpolar compounds.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification start Plant Material (Longan Seeds, etc.) powder Pulverize start->powder macerate Macerate in 80% Ethanol powder->macerate soak Soak for 24h macerate->soak filtrate Filter soak->filtrate evaporate Evaporate Ethanol filtrate->evaporate reconstitute Reconstitute in Water evaporate->reconstitute hexane Hexane Wash reconstitute->hexane final_extract Aqueous Extract hexane->final_extract

Figure 1: General workflow for the extraction of this compound.
Quantification Methods

Protocol 2: Colorimetric Quantification (Folin-Denis Method)

  • Sample Preparation: An aliquot of the aqueous extract is taken in a volumetric flask.

  • Reagent Addition: Folin-Denis reagent and sodium carbonate solution are added to the sample.

  • Incubation: The reaction mixture is incubated at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 700 nm using a colorimeter.

  • Concentration Determination: The concentration of this compound is determined by comparing the absorbance to a standard calibration curve.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • Chromatographic System: A C18 column is typically used for separation.[5]

  • Mobile Phase: A gradient elution is often employed, consisting of a mixture of an acidified aqueous solution (e.g., 1% acetic acid in water) and an organic solvent like methanol or acetonitrile.[6]

  • Detection: The eluent is monitored at a wavelength of 270 nm.[6]

  • Quantification: The identification and quantification of this compound are achieved by comparing the retention time and peak area of the sample to that of a certified standard.[5][6]

G cluster_hplc HPLC Analysis inject Inject Extract separate C18 Column Separation inject->separate detect UV Detection (270 nm) separate->detect quantify Quantify vs. Standard detect->quantify

Figure 2: Workflow for HPLC quantification of this compound.

Biological Activity and Signaling Pathways

While research on the biological activities of this compound specifically isolated from Euphoria longana seeds is not extensively documented, studies on this compound from other sources, such as Terminalia chebula, have elucidated some of its mechanisms of action. These findings provide a valuable starting point for future investigations into longan-derived this compound.

This compound has demonstrated significant anticancer properties. Its antitumor effects are associated with the induction of apoptosis and the inhibition of cancer cell proliferation. The molecular mechanisms underlying these effects involve the modulation of key signaling pathways.

PI3K/AKT and MAPK/ERK Pathways:

Research has shown that this compound can downregulate the phosphorylation of both AKT and ERK1/2. The PI3K/AKT and MAPK/ERK signaling pathways are crucial for cell survival, proliferation, and migration. By inhibiting these pathways, this compound can suppress tumor growth. Concurrently, it has been observed to increase the level of cleaved caspase-3, a key executioner of apoptosis.

G cluster_pathways Signaling Pathways chebulinic_acid This compound pi3k PI3K chebulinic_acid->pi3k inhibits erk ERK chebulinic_acid->erk inhibits caspase3 Caspase-3 chebulinic_acid->caspase3 activates akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation apoptosis Apoptosis caspase3->apoptosis

Figure 3: Proposed signaling pathway for this compound's anticancer effects.

Conclusion and Future Directions

The seeds of Euphoria longana are a confirmed source of this compound. However, there is a clear need for further research to establish a definitive quantitative profile of this compound in longan seeds alone. The development of standardized extraction and analytical protocols specific to longan seeds will be crucial for this endeavor. Furthermore, investigating the biological activities and signaling pathways of this compound derived specifically from Euphoria longana will be essential to validate and potentially expand upon the therapeutic applications suggested by studies on this compound from other botanical sources. This will provide a more solid foundation for the development of novel pharmaceuticals and nutraceuticals from this readily available byproduct of the longan fruit industry.

References

Chebulinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of chebulinic acid, a bioactive ellagitannin found predominantly in the fruits of Terminalia chebula. It details the compound's chemical properties, quantitative biological data, relevant experimental methodologies, and its influence on key signaling pathways.

Chemical and Physical Properties

This compound is a hydrolyzable tannin with a complex polyphenolic structure. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueReference
Chemical Formula C41H32O27[1][2][3]
Molar Mass 956.68 g/mol [1][2][4]
CAS Number 18942-26-2[1]
Appearance White powder[1]
Melting Point 234 °C[1]
Solubility 100 mg/mL in DMSO (104.52 mM)[4]

Quantitative Biological Data

This compound has demonstrated a range of biological activities. The following tables summarize key quantitative findings from various in vitro studies.

Anticancer Activity
Cell LineAssay TypeIC50 Value (µM)Reference
HR8348 (Colorectal Carcinoma)Cell Viability37.18 ± 2.89[2]
LoVo (Colorectal Carcinoma)Cell Viability40.78 ± 2.61[2]
LS174T (Colorectal Carcinoma)Cell Viability38.68 ± 2.12[2]
HL-60 (Acute Myeloid Leukemia)Apoptosis Induction7.5[5]
NB4 (Acute Myeloid Leukemia)Apoptosis Induction5[5]
HepG2 (Hepatoma) - 24hCell Viability502.97[6]
HepG2 (Hepatoma) - 48hCell Viability268.32[6]
HepG2 (Hepatoma) - 72hCell Viability156.40[6]
Anti-inflammatory Activity
Assay TypeIC50 Value (µg/mL)Reference
Inhibition of Protein Denaturation43.92[7]
Acute Oral Toxicity
Animal ModelDosage (mg/kg)OutcomeReference
Sprague Dawley RatUp to 2000No morbidity or mortality[8]

Experimental Protocols

This section details methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification

Method 1: Soxhlet Extraction and Column Chromatography [9]

  • Extraction: The dried and powdered plant material (e.g., fruits of Terminalia chebula) is subjected to Soxhlet extraction with 80% (v/v) ethanol.

  • Purification: The resulting crude extract is concentrated and then purified by column chromatography using silica gel as the stationary phase. The fractions are monitored, and those containing this compound are collected and combined.

Method 2: Ultrasonic Extraction and ODS Column Chromatography [6]

  • Extraction: The plant powder is mixed with 70% ethanol and subjected to ultrasonic extraction for 30 minutes.

  • Centrifugation: The extract is centrifuged to remove solid debris.

  • Purification: The supernatant is loaded onto an Open De-esterified Silica (ODS) open column for further separation.

Cell Viability Assay (CCK-8)[2]
  • Cell Seeding: Cancer cells (e.g., colorectal carcinoma lines) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound for a designated period (e.g., 48 hours).

  • Quantification: A Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated. The absorbance is then measured at 450 nm to determine cell viability relative to untreated controls.

Western Blotting[2]
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK1/2, p-AKT, cleaved caspase-3), followed by incubation with appropriate secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating several key signaling pathways.

Anticancer Signaling Pathway

This compound induces apoptosis and inhibits proliferation in cancer cells, particularly in colorectal carcinoma, through the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways and the subsequent activation of caspase-3.[2][4]

anticancer_pathway CA This compound PI3K_AKT PI3K/AKT Pathway CA->PI3K_AKT inhibits MAPK_ERK MAPK/ERK Pathway CA->MAPK_ERK inhibits Caspase3 Caspase-3 CA->Caspase3 activates Proliferation Cell Proliferation PI3K_AKT->Proliferation promotes MAPK_ERK->Proliferation promotes Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Anticancer mechanism of this compound.

Antidiabetic Signaling Pathway

The antidiabetic potential of this compound is attributed to its dual inhibition of protein tyrosine phosphatases PTPN9 and PTPN11. This inhibition leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn promotes glucose uptake.[4]

antidiabetic_pathway CA This compound PTPN PTPN9 & PTPN11 CA->PTPN inhibits AMPK AMPK Pathway PTPN->AMPK inhibits GlucoseUptake Glucose Uptake AMPK->GlucoseUptake promotes

Caption: Antidiabetic mechanism of this compound.

Experimental Workflow: Cell Viability

The following diagram illustrates a typical workflow for assessing the effect of this compound on cancer cell viability.

experimental_workflow start Seed Cancer Cells in 96-well plate treat Treat with This compound start->treat incubate Incubate for 48 hours treat->incubate add_cck8 Add CCK-8 Reagent incubate->add_cck8 measure Measure Absorbance at 450 nm add_cck8->measure end Determine Cell Viability measure->end

Caption: Workflow for Cell Viability Assay.

References

Chebulinic Acid: A Technical Guide on its Discovery, Chemistry, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chebulinic acid, a prominent ellagitannin found in various medicinal plants, notably Terminalia chebula, has a rich history spanning over a century since its initial discovery. Initially identified in 1911, its complex chemical structure was a subject of extensive research, ultimately being elucidated through modern spectroscopic techniques. This hydrolyzable tannin is distinguished by a glucose core esterified with galloyl groups and a unique chebuloyl moiety. Its isolation from natural sources involves sophisticated chromatographic techniques, which have been refined over the years for improved purity and yield. This compound exhibits a broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties. Mechanistic studies have revealed its ability to modulate key signaling pathways, such as VEGF, NF-κB, and MAPK/ERK, underscoring its therapeutic potential. This technical guide provides an in-depth perspective on the discovery, structural characterization, and biological evaluation of this compound, complete with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Historical Perspective

This compound is a natural product belonging to the family of hydrolyzable tannins known as ellagitannins.[1] Its history dates back to 1911, when German scientist W. Richter first described a substance he named “eutannin” from myrobalans (Terminalia chebula), which was later identified as this compound.[1] For decades, the complex and unique structure of this molecule presented a significant challenge to chemists. The fruit of Terminalia chebula, a tree indigenous to India and Southeast Asia, has been a cornerstone of traditional Ayurvedic, Unani, and Homoeopathic medicine for centuries, valued for its diverse health benefits.[2] This traditional use spurred modern scientific investigation into its chemical constituents, with this compound emerging as one of the principal active compounds.[3]

The journey from its initial discovery to full structural and conformational analysis involved a progression from classical chemical degradation methods to advanced spectroscopic techniques.[4][5] The definitive structural elucidation was accomplished through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, which confirmed its unique arrangement as 1,3,6-tri-O-galloyl-2,4-chebuloyl-β-D-glucopyranoside.[5][6] The development of advanced separation techniques, such as high-speed counter-current chromatography in the early 2000s, enabled the efficient preparative isolation of pure this compound, facilitating its extensive pharmacological evaluation.[1]

Physicochemical and Pharmacokinetic Properties

This compound is a faint, yellowish, crystalline powder. It is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and ethyl acetate.[7] Its key properties and preclinical pharmacokinetic parameters are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C41H32O27[8][9]
Molar Mass 956.68 g/mol [8][9]
IUPAC Name 2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid[10]
CAS Number 18942-26-2[8][9]
Appearance White to off-white solid[9]
Purity (LCMS) >99% (Commercially available standards)[9]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Sprague Dawley Rats

ParameterConcentration / DoseValueReference
Plasma Protein Binding 1 µM84.81 ± 7.70 %[3][8]
10 µM96.34 ± 3.12 %[3][8]
Blood-to-Plasma Ratio 1 µM0.62 ± 0.16[3][8]
10 µM0.80 ± 0.23[3][8]
Absolute Oral Bioavailability 100 mg/kg37.56 ± 7.3 %[3][8]
Elimination Half-life (T1/2) Oral Administration43.30 hours[11]

Isolation, Purification, and Structural Elucidation

The isolation of this compound from its natural source, primarily the dried fruits of Terminalia chebula, requires a multi-step process to separate it from a complex mixture of other tannins and phytochemicals.

Experimental Protocols for Isolation

Protocol 1: Ultrasonic Extraction and ODS Column Chromatography [12]

  • Extraction : 20g of powdered, de-stoned Terminalia chebula fruit is subjected to ultrasonic extraction with 200ml of 70% ethanol for 30 minutes.

  • Centrifugation : The extract is centrifuged at 3000 rpm for 10 minutes. The supernatant is collected, and the ethanol is recovered under reduced pressure.

  • Resuspension : The resulting residue is redissolved in 20ml of 20% methanol and centrifuged at 10,000 rpm for 10 minutes to remove insoluble components.

  • Chromatography : The supernatant is loaded onto an ODS (Octadecyl-silica) open column.

  • Elution : The column is first eluted with 20 column volumes of 20% methanol to remove more polar compounds, followed by elution with 10 column volumes of 35% methanol to collect the fraction containing this compound.

  • Purification : Fractions are monitored by HPLC. Those containing pure this compound are combined, the solvent is recovered, and the compound is recrystallized from 30% methanol at 4°C.

Protocol 2: Sequential Solvent Partitioning and Preparative HPLC [6]

  • Extraction : Plant material is extracted with 70% aqueous methanol. The methanol is distilled off from the extract.

  • Solvent Partitioning : The remaining aqueous layer is sequentially extracted with n-hexane, chloroform, and finally ethyl acetate. The ethyl acetate fraction, which is rich in tannins, is collected.

  • Concentration : The ethyl acetate fraction is evaporated to dryness under reduced pressure.

  • Preparative HPLC : The residue is dissolved in a suitable solvent and subjected to preparative reverse-phase HPLC.

    • Column : Luna 10µ C18 (250 × 30 mm)

    • Mobile Phase : A gradient system of (A) 0.2% formic acid in water and (B) acetonitrile.

    • Gradient : 0-5 min, 10% B; 5-38 min, 45% B; 38-43 min, 50% B; 43-44 min, 10% B; 44-50 min, 10% B.

    • Flow Rate : 40 mL/min.

    • Detection : UV at 220 and 272 nm.

  • Fraction Collection : Fractions corresponding to the this compound peak are collected, combined, and lyophilized to yield the pure compound.

G cluster_extraction Extraction & Initial Processing cluster_purification Purification start Dried Terminalia chebula Fruit Powder extraction Solvent Extraction (e.g., 70% Ethanol/Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) concentration->partition Crude Extract column Column Chromatography (ODS, Silica Gel, Sephadex) partition->column hplc Preparative HPLC / HSCCC column->hplc end Pure this compound hplc->end >99% Pure this compound

Diagram 1: General workflow for the isolation and purification of this compound.
Structural Elucidation

The definitive structure of this compound was established through a combination of mass spectrometry and advanced NMR techniques. High-resolution mass spectrometry (HRMS) was used to determine the precise molecular formula, C41H32O27.[12] 1D NMR (¹H and ¹³C) provided the initial framework, identifying the presence of a hexose sugar moiety, three distinct galloyl groups, and the complex chebuloyl group.[13] 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were critical in assembling the final structure. These techniques allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity between the glucose core, the three galloyl esters at positions 1, 3, and 6, and the cyclic chebuloyl diester linking positions 2 and 4 of the glucose unit.[13] Conformational analysis using NMR coupling constants revealed that the glucose unit adopts a well-defined ¹C₄ chair conformation, with all bulky substituents in axial positions.[5]

G cluster_elucidation Structural Elucidation Process ms Mass Spectrometry (MS) - Determine Molecular Formula (C41H32O27) nmr_1d 1D NMR (¹H, ¹³C) - Identify key functional groups (Glucose, Galloyl, Chebuloyl) ms->nmr_1d nmr_2d 2D NMR (HSQC, HMBC) - Establish C-H & C-C connectivity - Link moieties to glucose core nmr_1d->nmr_2d conf Conformational Analysis (NMR Coupling Constants) - Determine 3D structure (¹C₄ chair) nmr_2d->conf final_structure Definitive Structure of This compound conf->final_structure Leads to

Diagram 2: Logical flow for the structural elucidation of this compound.

Pharmacological Profile and Mechanism of Action

This compound has demonstrated a wide array of biological activities in numerous preclinical studies. Its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways, making it a compound of significant interest for drug development.

Table 3: Summary of Quantitative In Vitro Pharmacological Data for this compound

ActivityAssay / Cell LineIC50 ValueReference
Anticancer Colorectal Carcinoma (HR8348)37.18 ± 2.89 µmol/L[14]
Colorectal Carcinoma (LoVo)40.78 ± 2.61 µmol/L[14]
Colorectal Carcinoma (LS174T)38.68 ± 2.12 µmol/L[14]
Hepatoma (HepG2) - 72h156.40 µmol/L[12]
Anti-inflammatory NO Production (LPS-stimulated macrophages)53.4 µM[15]
Protein Denaturation Inhibition43.92 µg/mL[5]
Antioxidant DPPH Radical Scavenging68.34 µg/mL[16]
Gastroprotective H+ K+ -ATPase Inhibition65.01 µg/mL[16]
Anti-inflammatory and Anti-angiogenic Activity

Chronic inflammation and pathological angiogenesis are hallmarks of many diseases, including cancer, rheumatoid arthritis, and diabetic retinopathy. This compound has been shown to be a potent inhibitor of both processes. It exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] Furthermore, it can inhibit the activation of key inflammatory signaling cascades. In retinal endothelial cells, this compound was found to inhibit TNFα-induced inflammatory and angiogenic responses by blocking the phosphorylation of p38, ERK, and NF-κB.[17][18]

Its anti-angiogenic activity is particularly notable. Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis, and its signaling is primarily mediated through VEGF Receptor-2 (VEGFR-2). Studies have demonstrated that this compound can directly inhibit VEGF-induced angiogenesis by suppressing the phosphorylation of VEGFR-2, thereby blocking downstream signaling required for endothelial cell proliferation, migration, and tube formation.[19]

Anticancer Activity

The anticancer properties of this compound are linked to its ability to inhibit proliferation, induce apoptosis, and prevent migration in cancer cells.[14] In colorectal cancer cell lines, its mechanism is associated with the inhibition of the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and growth.[14] It has also been shown to specifically induce apoptosis in acute myeloid leukemia cells.[20] Its anti-angiogenic effects also contribute significantly to its overall antitumor activity, as it can starve tumors of the blood supply necessary for their growth and metastasis.

G CA This compound VEGFR2 VEGFR-2 CA->VEGFR2 Inhibits Phosphorylation PI3K_AKT PI3K/AKT Pathway CA->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway (p38, ERK) CA->MAPK_ERK Inhibits Phosphorylation NFkB NF-κB Pathway CA->NFkB Inhibits Phosphorylation iNOS_COX2 iNOS / COX-2 Expression CA->iNOS_COX2 Inhibits VEGF VEGF VEGF->VEGFR2 Angio Angiogenesis (Proliferation, Migration) VEGFR2->Angio TNFa TNFα TNFa->MAPK_ERK TNFa->NFkB LPS LPS LPS->iNOS_COX2 Cancer Cancer Cell Survival & Proliferation PI3K_AKT->Cancer MAPK_ERK->Angio MAPK_ERK->Cancer Inflam Inflammation (NO, Prostaglandins) NFkB->Inflam iNOS_COX2->Inflam

Diagram 3: Key signaling pathways modulated by this compound.

Conclusion and Future Directions

From its initial notation as "eutannin" in 1911 to its full characterization as a potent, multi-target bioactive molecule, this compound represents a compelling natural product for therapeutic development.[1] Its well-defined chemical structure and the development of robust isolation protocols have paved the way for detailed pharmacological investigation. The compound's ability to potently inhibit key pathological processes such as angiogenesis and inflammation through the modulation of critical signaling pathways like VEGFR-2, NF-κB, and PI3K/AKT highlights its potential in oncology, immunology, and vascular diseases.[14][17][19] With favorable preclinical pharmacokinetics, including significant oral bioavailability, this compound stands as a promising candidate for further development.[3][8] Future research should focus on advancing this molecule into more complex in vivo disease models, exploring synergistic combinations with existing therapies, and initiating formal preclinical safety and toxicology studies to pave the way for potential clinical trials.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Chebulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chebulinic acid is a hydrolyzable tannin, specifically an ellagitannin, that is naturally present in various plants, including the fruits of Terminalia chebula, the seeds of Euphoria longana, and the leaves of Terminalia macroptera.[1][2] It is a polyphenolic compound recognized for its significant and diverse pharmacological activities.[3] Traditional medicine systems, particularly Ayurveda, have long utilized plants containing this compound to treat a variety of ailments.[4] Modern scientific research has increasingly focused on its potential therapeutic applications, investigating its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[5][6][7] This guide provides a detailed overview of the core physical and chemical characteristics of this compound, along with experimental protocols and an examination of its role in key signaling pathways, tailored for researchers and drug development professionals.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, offering a quantitative look at its identity and behavior.

Table 1: General and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid[8]
Synonyms Eutannin, NSC 69862[9][10]
Molecular Formula C41H32O27[1][2][8][9][11]
Molecular Weight 956.68 g/mol [1][2][4][8][10][11]
CAS Number 18942-26-2[1][9][10][11]
Appearance White powder, Faint yellowish crystalline powder[1]
pKa 4.14 ± 0.10 (Predicted)[4]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValueSource(s)
Melting Point 234 °C[1]
Solubility Soluble in acetone, methanol, ethanol, DMSO, and hot water. Insoluble in chloroform and n-hexane. Slightly soluble in water.[1][4][9][10]
Storage Temperature -20°C[4][11]
UV-Vis (λmax) 222, 283 nm (in Ethanol)[9]
Mass Spectrometry [M-H]⁻ at m/z 955.1126[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe key experimental protocols related to the study of this compound.

1. Extraction and Isolation from Terminalia chebula

A common method for obtaining this compound involves solvent extraction followed by chromatographic purification.

  • Extraction :

    • The dried and powdered fruits of Terminalia chebula are subjected to ultrasonic extraction with 70% ethanol for 30 minutes.[12]

    • The resulting extract is centrifuged at 3000 rpm for 10 minutes, and the supernatant is collected.[12]

    • The ethanol is recovered from the supernatant, and the residue is redissolved in 20% methanol.[12]

  • Isolation by Column Chromatography :

    • The methanol-dissolved extract is centrifuged at 10,000 rpm for 10 minutes.[12]

    • The supernatant is then loaded onto an ODS (Octadecyl-silica) open column.[12]

    • The column is first eluted with 20% methanol to remove certain impurities, followed by elution with 35% methanol to isolate this compound.[12][13]

    • Fractions containing this compound are combined, the solvent is recovered, and the compound is recrystallized from 30% methanol at 4°C to yield a white crystal.[12]

2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quantification and purity assessment of this compound.

  • Chromatographic Conditions :

    • Column : Agilent Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm) or HITACHI LaChrom C18 (250 × 4.6 mm, 5 µm).[14][15]

    • Mobile Phase : A gradient elution is typically used, consisting of methanol and water containing 0.1% formic acid or 1% acetic acid.[14][15]

    • Flow Rate : 1 mL/min.[15]

    • Detection Wavelength : 270 nm.[15]

    • Injection Volume : 10 µL.[15]

  • Quantification :

    • Standard solutions of this compound at various concentrations (e.g., 15.625 to 1000 µg/mL) are prepared to generate a calibration curve by plotting peak area against concentration.[15]

    • The concentration of this compound in a sample is determined by comparing its peak area to the standard curve.[15] The retention time for this compound is reported to be approximately 22.8 minutes under specific conditions.[15][16]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This highly sensitive method is employed for the determination of this compound in biological matrices such as plasma and tissues.

  • Sample Preparation :

    • Samples are processed via protein precipitation with methanol.[14]

  • Chromatographic Separation :

    • An Agilent Zorbax SB-C18 column (50 × 2.1 mm, 1.8 µm) is used.[14]

    • The mobile phase consists of a 60:40 (v/v) mixture of methanol and water containing 0.1% formic acid.[14]

  • Mass Spectrometry Conditions :

    • The analysis is performed using an electrospray ionization source in negative-ion mode.[12]

    • Quantification is achieved through selected reaction monitoring (SRM) with a transition of m/z 979.0 → 808.7 for this compound.[14]

    • Key parameters include a capillary voltage of 3500 V, a drying gas temperature of 150°C, and a fragmentation voltage of 125 V.[12]

4. In Vitro Anti-Inflammatory Activity Assay (Protein Denaturation Inhibition)

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit protein denaturation, a known cause of inflammation.

  • Methodology :

    • A reaction mixture is prepared containing varying concentrations of this compound (e.g., 0-100.0 µg/mL) and egg albumin.[17]

    • The mixtures are incubated under controlled conditions to induce denaturation.[17]

    • The absorbance of the solutions is measured to quantify the extent of protein denaturation.[17]

    • The percentage inhibition of denaturation is calculated for each concentration, and the IC50 value (the concentration required to inhibit 50% of the activity) is determined.[17] Diclofenac sodium is often used as a standard for comparison.[17]

Mandatory Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for isolating this compound and the signaling pathways it modulates.

G cluster_extraction Extraction cluster_purification Purification start Terminalia chebula (Dried, Powdered Fruits) ultrasonic Ultrasonic Extraction (70% Ethanol, 30 min) start->ultrasonic centrifuge1 Centrifugation (3000 rpm, 10 min) ultrasonic->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 recover Recover Ethanol supernatant1->recover redissolve Redissolve Residue (20% Methanol) recover->redissolve centrifuge2 Centrifugation (10,000 rpm, 10 min) redissolve->centrifuge2 supernatant2 Load Supernatant onto ODS Column centrifuge2->supernatant2 elute1 Elute with 20% Methanol (Remove Impurities) supernatant2->elute1 elute2 Elute with 35% Methanol (Collect Fractions) elute1->elute2 combine Combine Chebulinic Acid Fractions elute2->combine recrystallize Recrystallize (30% Methanol, 4°C) combine->recrystallize final Pure this compound (White Crystals) recrystallize->final

Caption: Workflow for the extraction and purification of this compound.

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Research has shown its involvement in pathways related to cancer, inflammation, and oxidative stress.

G cluster_pathways This compound Modulated Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway pi3k PI3K akt AKT pi3k->akt p-AKT ↓ proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival mapk MAPK erk ERK mapk->erk p-ERK1/2 ↓ migration Cell Migration erk->migration proliferation_mapk Cell Proliferation erk->proliferation_mapk lps LPS (Inflammatory Stimulus) ros ROS lps->ros nfkb_activation p-NFκB / p-IκBα ↓ ros->nfkb_activation cytokines Pro-inflammatory Cytokines nfkb_activation->cytokines ca This compound ca->pi3k Inhibits ca->mapk Inhibits ca->ros Reduces

Caption: Signaling pathways modulated by this compound.

Studies have demonstrated that this compound can inhibit the PI3K/AKT and MAPK/ERK pathways, which are often dysregulated in cancer, leading to reduced cell proliferation and migration.[18][19][20] In the context of inflammation, it has been shown to alleviate inflammatory bone loss by reducing reactive oxygen species (ROS) and down-regulating the phosphorylation of NF-κB and IκBα, thereby suppressing the production of pro-inflammatory cytokines.[21]

Conclusion

This compound is a multifaceted natural compound with well-defined physical and chemical properties. Its biological activities are rooted in its ability to interact with and modulate critical cellular signaling pathways. The standardized protocols for its extraction, purification, and analysis are vital for ensuring the consistency and reliability of research findings. As a promising candidate for drug development, a thorough understanding of its technical characteristics is indispensable for harnessing its full therapeutic potential in treating a range of diseases, from inflammatory conditions to various forms of cancer. Further investigations into its pharmacokinetics, safety profile, and mechanisms of action will continue to be a priority for the scientific community.

References

Methodological & Application

Application Notes & Protocols: Chebulinic Acid from Terminalia chebula Fruits

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chebulinic acid, a hydrolyzable tannin found abundantly in the fruits of Terminalia chebula, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] These properties include potent antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] This document provides detailed protocols for the extraction and purification of this compound from Terminalia chebula fruits and outlines experimental procedures to investigate its biological activities, with a focus on its anticancer and anti-inflammatory effects.

Section 1: Extraction and Purification of this compound

Several methods have been established for the extraction and purification of this compound from Terminalia chebula fruits. The choice of method depends on the desired yield, purity, and available laboratory equipment. Below are protocols for common extraction and purification techniques.

1.1. Extraction Protocols

Protocol 1.1.1: Aqueous Extraction

This method is suitable for obtaining a crude extract rich in water-soluble compounds, including this compound.

Materials:

  • Dried, powdered Terminalia chebula fruits

  • Double-distilled water

  • Heating mantle or water bath

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Weigh 20 g of powdered Terminalia chebula fruit.

  • Add 200 mL (a 1:10 solid-to-liquid ratio) of double-distilled water.[3]

  • Heat the mixture at 90°C for 1 hour with continuous stirring.[3]

  • Repeat the extraction process three times with fresh solvent.[3]

  • Pool the extracts and centrifuge to remove solid plant material.[3]

  • Concentrate the supernatant using a rotary evaporator.

  • Freeze-dry the concentrated extract to obtain a powder.[3]

  • Store the dried extract at -20°C.[3]

Protocol 1.1.2: Ethanolic Extraction (Ultrasonic-Assisted)

This method utilizes ethanol and ultrasonication to enhance extraction efficiency.

Materials:

  • Dried, powdered Terminalia chebula fruits (120 mesh)[5]

  • 70% Ethanol[5][6]

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh 20 g of powdered Terminalia chebula fruit (120 mesh).[5][6]

  • Add 500 mL of 70% ethanol (a 1:25 solid-to-liquid ratio).[5]

  • Place the mixture in an ultrasonic bath and extract for 20-30 minutes.[5][6]

  • Centrifuge the mixture at 3000 rpm for 10 minutes.[6]

  • Collect the supernatant.

  • Repeat the extraction process once more with fresh solvent.[5]

  • Combine the supernatants and evaporate the ethanol under reduced pressure.

1.2. Purification Protocol

Protocol 1.2.1: Column Chromatography

This protocol is suitable for purifying this compound from the crude extract.

Materials:

  • Crude extract of Terminalia chebula

  • Silica gel (100 micron) or ODS (C18) stationary phase[6][7]

  • Methanol[6][7]

  • Distilled water

  • Glass column for chromatography

Procedure:

  • Prepare a slurry of the chosen stationary phase (e.g., ODS) in the initial mobile phase (e.g., 20% methanol in water).[6]

  • Pack the column with the slurry.

  • Dissolve the crude extract in a minimal amount of 20% methanol.[6]

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of methanol in water. For ODS, first elute with 20% methanol to remove impurities and chebulagic acid, then increase the methanol concentration to 35% to elute this compound.[6]

  • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine the fractions containing pure this compound and evaporate the solvent.

  • The purified this compound can be further recrystallized from 30% methanol.[6]

Data Presentation: Extraction and Purification

Extraction Method Solvent Key Parameters Yield/Concentration of this compound Reference
BoilingDouble-distilled water90°C, 1 hour, 3 cyclesNot specified[3]
Ultrasonic Extraction70% Ethanol120 mesh particle size, 1:25 solid-liquid ratio, 20 min, 2 cycles58.32 mg/g[5]
Soxhlet Extraction80% EthanolNot specified8.8 mg/mL (crude), 9.2 mg/mL (after column chromatography)[7]
Aqueous ExtractionDistilled waterRoom temperature, 16 hoursHigher yield than at elevated temperatures[8]
Methanol:Water Extraction25:75 (v/v) Methanol:Water80±5°C, up to 1 hour~20-23% this compound in extract[8]

Table 1: Summary of various extraction methods for this compound from Terminalia chebula.

Purification Method Stationary Phase Mobile Phase Purity Reference
Column ChromatographyODS20% Methanol (for chebulagic acid), 35% Methanol (for this compound)100% after recrystallization[5][6]
Semi-preparative LCYMC Actus Triart C18 columnGradient of Water (A) and another solvent (B)Not specified[3]
High-Speed Counter-Current Chromatography (HSCCC)n-hexane/ethyl acetate/methanol/waterNot specified>95%[9]

Table 2: Summary of purification methods for this compound.

Section 2: Biological Activity Protocols

The following protocols describe methods to assess the anticancer and anti-inflammatory activities of purified this compound.

2.1. Anticancer Activity

Protocol 2.1.1: Cell Viability Assay (CCK-8)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human colorectal carcinoma cells (e.g., HR8348, LoVo, LS174T)[10] or other cancer cell lines (e.g., HepG2)[6]

  • Normal epithelial cells (e.g., GES-1) for cytotoxicity comparison[3]

  • Cell culture medium and supplements

  • 96-well plates

  • This compound solution

  • Cell Counting Kit-8 (CCK-8)[3][10]

  • Microplate reader

Procedure:

  • Seed 1 x 10⁴ cancer cells per well in a 96-well plate and incubate overnight.[3][10]

  • Treat the cells with increasing concentrations of this compound (e.g., 20-70 µmol/L) for 48 hours.[10]

  • Add CCK-8 solution to each well and incubate for an additional 2 hours.[3]

  • Measure the optical density at 450 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the untreated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined.[10]

Protocol 2.1.2: Western Blot Analysis for Apoptosis and Signaling Pathways

This protocol investigates the molecular mechanism of this compound-induced apoptosis.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cag A, anti-cleaved caspase-3, anti-p-ERK1/2, anti-p-AKT)[3][10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.[3]

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[3]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Data Presentation: Anticancer Activity

Cell Line Assay Endpoint Result Reference
HR8348CCK-8IC₅₀37.18 ± 2.89 µmol/L[10]
LoVoCCK-8IC₅₀40.78 ± 2.61 µmol/L[10]
LS174TCCK-8IC₅₀38.68 ± 2.12 µmol/L[10]
GES-1 (Normal epithelial cells)CCK-8CytotoxicityNo significant cytotoxicity at 64 µg/mL[3]

Table 3: Cytotoxic effects of this compound on various cell lines.

2.2. Anti-inflammatory Activity

Protocol 2.2.1: Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells[6]

  • Lipopolysaccharide (LPS)[6]

  • This compound solution

  • Griess Reagent System[3]

  • 96-well plates

  • Cell culture medium

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.[3]

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Section 3: Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.

chebulinic_acid_anticancer_pathway cluster_pathways Signaling Pathways Modulated by this compound CA This compound PI3K PI3K CA->PI3K Inhibits MAPK MAPK/ERK Pathway CA->MAPK Inhibits Caspase3 Pro-Caspase-3 CA->Caspase3 Activates AKT AKT pAKT p-AKT (Inactive) Proliferation Cell Proliferation & Survival pAKT->Proliferation Inhibits pERK p-ERK (Inactive) pERK->Proliferation Inhibits CleavedCaspase3 Cleaved Caspase-3 (Active) Apoptosis Apoptosis CleavedCaspase3->Apoptosis Induces

Figure 1: Proposed anticancer signaling pathway of this compound.

This compound is suggested to exert its anticancer effects by inhibiting the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[10] Concurrently, it promotes apoptosis through the activation of caspases, such as caspase-3.[10]

3.2. Experimental Workflows

The following diagram illustrates a general workflow for the extraction, purification, and biological evaluation of this compound.

experimental_workflow Start Terminalia chebula Fruits Grinding Grinding & Sieving Start->Grinding Extraction Extraction (Aqueous or Ethanolic) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Bioassays Biological Assays PureCompound->Bioassays Anticancer Anticancer Assays (CCK-8, Western Blot) Bioassays->Anticancer Antiinflammatory Anti-inflammatory Assays (NO Inhibition) Bioassays->Antiinflammatory

Figure 2: General experimental workflow.

This workflow provides a step-by-step guide from the raw plant material to the evaluation of the biological activities of the purified this compound.

This document provides a comprehensive set of protocols and data for the extraction, purification, and biological evaluation of this compound from Terminalia chebula fruits. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising bioactive compound.

References

Application Notes & Protocols for Chebulinic Acid Isolation using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the separation and purification of natural products. Unlike traditional column chromatography, HSCCC eliminates the need for a solid support matrix, thereby avoiding irreversible sample adsorption and allowing for a high sample recovery rate. This document provides detailed application notes and protocols for the successful isolation of Chebulinic acid, a hydrolyzable tannin found in the fruits of Terminalia chebula, using HSCCC. These guidelines are intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Quantitative Data Summary

The following table summarizes the quantitative data from representative studies on the isolation of this compound using HSCCC, providing a comparative overview of the efficiency of the described methods.

ParameterHan et al. (2006)[1][2][3][4]CN105949252A[5]
Starting Material 300 mg crude extract50 mg crude extract
Yield of this compound 15.8 mg6.3 - 6.6 mg
Purity of this compound 96.1% (determined by HPLC)>95% (determined by HPLC)
Two-Phase Solvent System n-hexane-ethyl acetate-methanol-water (1:20:1:20 v/v)n-hexane-ethyl acetate-methanol-water (1:7:0.5:3 v/v)
Flow Rate (Mobile Phase) 1.5 mL/min0.5 mL/min
Revolution Speed 800 rpm700 rpm
Stationary Phase Retention Not specified62%
Separation Temperature Not specified15 °C

Experimental Protocols

This section details the methodologies for the key experiments involved in the isolation of this compound.

1. Preparation of Crude Extract from Terminalia chebula

  • Grinding: Grind the dried fruits of Terminalia chebula into a fine powder.

  • Extraction:

    • Method 1 (Reflux): Add 4 g of the powdered fruit to 50 mL of 60% aqueous methanol and extract by reflux for 2 hours.[2]

    • Method 2 (Ultrasonic): Crush the dried fruits and perform ultrasonic extraction to obtain an extract liquid.[5]

  • Filtration and Concentration: Filter the mixture and collect the filtrate. Concentrate the filtrate to dryness using a rotary evaporator at 50°C under reduced pressure to obtain a light brown powder.[2]

2. High-Speed Counter-Current Chromatography (HSCCC) Protocol

  • Instrumentation: A High-Speed Counter-Current Chromatography system (e.g., TBE-300A) is required, which can be equipped with a preparative HPLC series for sample injection, detection, and fraction collection.[1][2]

  • Preparation of the Two-Phase Solvent System:

    • Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in the desired volume ratio (e.g., 1:20:1:20 v/v).[1][2][3][4]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) phase and the lower (mobile) phase before use.

  • HSCCC Column Equilibration:

    • Completely fill the coil column with the upper phase (stationary phase) at a high flow rate (e.g., 20 mL/min).[2]

    • Set the apparatus to the desired revolution speed (e.g., 800 rpm).[2]

    • Pump the lower phase (mobile phase) into the column at the desired flow rate (e.g., 1.5 mL/min) until the mobile phase front emerges from the column outlet and a hydrodynamic equilibrium is established.[2]

  • Sample Preparation and Injection:

    • Dissolve a known amount of the crude extract (e.g., 300 mg) in a small volume of the two-phase solvent system (e.g., 3 mL of each phase).[2]

    • Inject the sample solution into the HSCCC column.

  • Chromatographic Separation and Fraction Collection:

    • Continuously pump the mobile phase through the column.

    • Monitor the effluent from the column outlet using a UV detector (e.g., at 280 nm).[5]

    • Collect fractions based on the resulting chromatogram peaks.

  • Isolation and Purification of this compound:

    • Combine the fractions containing the peak corresponding to this compound.

    • Concentrate the pooled fractions to dryness under reduced pressure to obtain the purified this compound.

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column is required.[5]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.[5]

    • Mobile Phase: A gradient of methanol and water. For example, a gradient from 10% to 80% methanol over 60 minutes.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 280 nm.[5]

    • Column Temperature: 25 °C.[5]

  • Analysis: Dissolve a small amount of the purified this compound in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage of this compound in the resulting chromatogram.

Visualizations

The following diagrams illustrate the key workflows and relationships in the isolation of this compound.

HSCCC_Workflow cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Final Product Start Dried Terminalia chebula Fruits Grind Grinding Start->Grind Extract Extraction (e.g., 60% Methanol Reflux) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Crude_Extract Crude Extract Powder Concentrate->Crude_Extract Inject Dissolve Crude Extract & Inject Sample Crude_Extract->Inject Solvent Prepare Two-Phase Solvent System Equilibrate Equilibrate HSCCC Column with Stationary Phase Solvent->Equilibrate Equilibrate->Inject Separate Elute with Mobile Phase & Monitor UV Absorbance Inject->Separate Collect Collect Fractions Separate->Collect Pool Pool this compound Fractions Collect->Pool Dry Concentrate to Dryness Pool->Dry Pure_CA Purified this compound Dry->Pure_CA HPLC Purity Analysis (HPLC) Pure_CA->HPLC

Caption: Experimental workflow for the isolation of this compound.

Solvent_System_Logic Title Selection of Two-Phase Solvent System Solvent_System Two-Phase Solvent System (e.g., n-hexane-ethyl acetate-methanol-water) Upper_Phase Upper Phase (Stationary Phase) Less Polar Solvent_System->Upper_Phase Separates into Lower_Phase Lower Phase (Mobile Phase) More Polar Solvent_System->Lower_Phase Separates into Partition Partition Coefficient (K) K = [Solute]upper / [Solute]lower Upper_Phase->Partition Lower_Phase->Partition HSCCC_Separation Successful HSCCC Separation Partition->HSCCC_Separation Determines Separation Efficiency

References

Application Note: A Validated RP-HPLC Method for the Quantification of Chebulinic Acid in Terminalia chebula Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Chebulinic acid, a key bioactive hydrolysable tannin found in Terminalia chebula. The method utilizes a C18 column with a gradient elution of acidified water and an organic solvent, ensuring efficient separation and reliable quantification. This protocol provides a comprehensive guide covering instrumentation, sample preparation, method development strategy, and validation parameters according to ICH guidelines, including linearity, precision, accuracy, and sensitivity. The described method is suitable for quality control and standardization of Terminalia chebula extracts and derived products.

Introduction

This compound is a prominent hydrolysable tannin found in the fruits of Terminalia chebula, a plant widely used in traditional medicine systems. It is recognized for its diverse pharmacological activities, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for the quality control, standardization, and efficacy assessment of herbal formulations and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the development and validation of an RP-HPLC method for this compound quantification.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: HPLC grade Methanol, Acetonitrile, and Water (Milli-Q or equivalent)

  • Acids: Analytical grade Acetic acid, Trifluoroacetic acid (TFA), or Orthophosphoric acid.[1][2]

  • Plant Material: Dried fruit powder of Terminalia chebula.

  • Filters: 0.45 µm and 0.22 µm syringe filters (Nylon or PTFE).[3]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[3]

Table 1: Optimized HPLC Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II, Shimadzu LC-20A, or equivalent
Column Reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm).[1][2][3][4]
Mobile Phase A 0.1% Acetic Acid or 0.05% TFA in Water.[1][3]
Mobile Phase B Methanol or Acetonitrile.[1][2][3]
Gradient Elution A time-programmed gradient is typically used, starting with a high percentage of aqueous phase (e.g., 90% A) and increasing the organic phase (e.g., to 50% B) over 25-30 minutes to elute the analyte.[3]
Flow Rate 1.0 mL/min.[3]
Column Temperature 25 °C.[1][3]
Injection Volume 10 µL.[3]
Detection UV detection at 270 nm .[2][3]
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the primary stock solution with methanol or the initial mobile phase composition.[3]

  • Filter all standard solutions through a 0.22 µm syringe filter before injection.

Sample Preparation (Extraction from Terminalia chebula)
  • Extraction: Accurately weigh about 0.25 g of finely powdered Terminalia chebula fruit into a 100 mL flask.[4] Add 50 mL of hot water or a hydroalcoholic solvent (e.g., 70% methanol) and sonicate for 10-30 minutes.[1][4][5]

  • Cooling and Dilution: Allow the mixture to cool to room temperature and make up the final volume to 100 mL with the same solvent.[4]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC injection.[3][4]

Method Development Workflow

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve good resolution, peak shape, and sensitivity.

G HPLC Method Development Workflow for this compound cluster_prep Preparation cluster_dev Method Optimization cluster_val Validation & Analysis Start Define Analytical Goal: Quantify this compound Prep_Std Prepare Standard Solutions Start->Prep_Std Prep_Sample Prepare Sample Extract Start->Prep_Sample Col_Select Column Selection (C18, 5µm, 250x4.6mm) Prep_Std->Col_Select Prep_Sample->Col_Select MP_Select Mobile Phase Screening (Water/ACN vs Water/MeOH) Col_Select->MP_Select Acid_Select Acidifier Choice (Acetic vs Formic Acid) MP_Select->Acid_Select Wavelength_Select Wavelength Selection (Scan 200-400nm -> Select 270nm) Acid_Select->Wavelength_Select Gradient_Opt Gradient Optimization (Adjust slope and time) Wavelength_Select->Gradient_Opt Validate Method Validation (ICH Guidelines) Gradient_Opt->Validate Quantify Sample Quantification Validate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC method development and validation.

Method Validation

The optimized HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability tests are performed to ensure the HPLC system is performing correctly. A standard solution is injected multiple times, and parameters like retention time, peak area, tailing factor, and theoretical plates are evaluated.

Linearity

Linearity is assessed by injecting the prepared working standard solutions at five to seven different concentration levels.[2][3] A calibration curve is constructed by plotting the peak area against the concentration.

Table 2: Linearity and Range Data (Hypothetical)

ParameterResult
Linear Range 10 - 500 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) > 0.999
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing replicate injections of a sample at different concentrations on the same day and on different days.[1]

Table 3: Precision Data (Hypothetical)

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low QC (25) < 2.0%< 2.0%
Mid QC (100) < 2.0%< 2.0%
High QC (400) < 2.0%< 2.0%
Accuracy

Accuracy is determined through recovery studies by spiking a pre-analyzed sample with known amounts of the this compound standard at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.

Table 4: Accuracy (Recovery) Data (Hypothetical)

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 8079.299.0%
100% 100101.5101.5%
120% 120118.999.1%
Sensitivity: LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][6]

Table 5: Sensitivity Data

ParameterValue (µg/mL)
LOD 1.0 µg/mL.[1][6]
LOQ 2.5 µg/mL.[1][6]

Results and Discussion

The developed HPLC method successfully separates this compound from other components in Terminalia chebula extracts. A typical retention time for this compound under the described conditions is between 22 and 24 minutes.[3][7] The choice of an acidified mobile phase is critical for obtaining sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl groups in the molecule. The gradient elution allows for the timely elution of this compound while ensuring that earlier eluting polar compounds (like Gallic acid) and later eluting non-polar compounds do not interfere.[3] The validation data confirms that the method is linear, precise, accurate, and sensitive for its intended application.

G Key Parameter Relationships in HPLC Optimization cluster_params Adjustable Parameters cluster_outputs Chromatographic Outputs MP Mobile Phase Composition (%B) RT Retention Time MP->RT dec Res Resolution MP->Res Time Analysis Time MP->Time dec Acid Mobile Phase pH (Acidifier) Acid->RT Shape Peak Shape (Tailing) Acid->Shape improves Flow Flow Rate Flow->RT dec Flow->Res dec Flow->Time dec

Caption: Inter-relationships of key HPLC optimization parameters.

Conclusion

This application note provides a comprehensive, validated RP-HPLC method for the quantification of this compound. The protocol is straightforward, reliable, and can be readily implemented in analytical laboratories for the routine quality control of Terminalia chebula and its derived products, contributing to their safety and efficacy.

References

Application Notes & Protocols: HPTLC for Simultaneous Estimation of Chebulagic and Chebulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chebulagic acid and chebulinic acid are prominent hydrolyzable tannins found in the fruits of Terminalia chebula, a plant widely used in traditional Ayurvedic medicine. The simultaneous quantification of these bioactive markers is crucial for the quality control and standardization of herbal formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and reliable method for this purpose. This document provides a detailed protocol for the simultaneous estimation of chebulagic and this compound using HPTLC, validated in accordance with ICH guidelines.

Principle

The HPTLC method involves the separation of chebulagic and this compound on a high-performance silica gel 60 F254 plate. The separation is achieved using a specific mobile phase, and the quantification is performed by densitometric scanning at a specific wavelength. The amount of each analyte is determined by comparing the peak area of the sample with that of a standard.

Experimental Protocol

1. Materials and Reagents

  • Standards: Chebulagic acid and this compound (reference standards)

  • Solvents: Ethyl Acetate, Toluene, Formic Acid, Methanol (all analytical grade)

  • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (10 x 10 cm, 0.2 mm layer thickness)

2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of standard chebulagic acid and this compound separately and dissolve each in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with methanol in separate volumetric flasks.[1]

  • Calibration Standards: From the working standard solutions, prepare a series of dilutions to cover the calibration range of 420-500 ng/spot.[1][2]

3. Sample Preparation

  • For herbal formulations, accurately weigh a quantity of the powdered sample and extract it with a suitable solvent (e.g., methanol) using an appropriate extraction technique (e.g., sonication or reflux).

  • Filter the extract and dilute it with the solvent to a known volume to achieve a concentration within the calibration range.

4. Chromatographic Conditions

  • Stationary Phase: HPTLC aluminum-backed silica gel 60 F254 plates (10 x 10 cm, 0.2 mm thickness), pre-washed with methanol.[1][2][3][4][5]

  • Mobile Phase: Ethyl Acetate: Toluene: Formic Acid: Methanol (6:1:1:2, v/v/v/v).[1][2][3][4][5]

  • Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for a sufficient time (e.g., 30 minutes) at room temperature.

  • Application: Apply the standard and sample solutions as bands of appropriate width using a suitable applicator (e.g., Linomat 5).

  • Development: Develop the plate in the saturated chamber up to a certain distance (e.g., 80 mm).

  • Drying: Dry the plate in an oven or with a stream of warm air.

  • Densitometric Scanning: Scan the dried plate using a TLC scanner at a wavelength of 254 nm.[1][2][3][4][5]

Method Validation Data

The suitability of this HPTLC method for the simultaneous estimation of chebulagic and this compound has been validated according to ICH guidelines.[2][4][5]

Table 1: Linearity and Range [1]

AnalyteCalibration Range (ng/spot)Regression EquationCorrelation Coefficient (R²)
Chebulagic Acid420 - 500y = bx + a0.998
This compound420 - 500y = bx + a0.9991
Where 'y' is the peak area and 'x' is the concentration.

Table 2: Precision (%RSD) [1]

AnalyteIntra-day PrecisionInter-day Precision
Chebulagic Acid< 2%< 2%
This compound< 2%< 2%

Table 3: Accuracy (Recovery Study) [1]

Analyte% Recovery
Chebulagic Acid99.55 ± 0.31 to 100.66 ± 0.46
This compound99.46 ± 0.66 to 100.79 ± 1.00

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ) [1]

AnalyteLOD (ng/spot)LOQ (ng/spot)
Chebulagic Acid0.351.07
This compound0.260.81

Experimental Workflow

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Acquisition & Analysis Standard_Prep Standard Preparation (Chebulagic & this compound) Application Spotting on HPTLC Plate Standard_Prep->Application Sample_Prep Sample Preparation (Herbal Formulation Extract) Sample_Prep->Application Development Chromatographic Development (Mobile Phase) Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (@ 254 nm) Drying->Scanning Quantification Quantification (Peak Area Comparison) Scanning->Quantification Result Results (% w/w of Analytes) Quantification->Result

References

Application Note: Soxhlet Extraction of Chebulinic Acid from Terminalia chebula

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the extraction of Chebulinic acid, a bioactive hydrolysable tannin, from the dried fruits of Terminalia chebula using the Soxhlet extraction method. This compound is recognized for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development, offering a detailed methodology, quantitative yield data, and visual workflows to ensure efficient and reproducible extraction.

Introduction

This compound is a prominent ellagitannin found in medicinal plants such as Terminalia chebula (Harad), Phyllanthus emblica (Amla), and Dimocarpus longan (Longan).[3][4] It is a key contributor to the therapeutic properties of these herbs, which are extensively used in traditional medicine systems like Ayurveda.[3] The molecule has demonstrated significant potential as an antitumor, anti-inflammatory, and antimicrobial agent.[1][2]

Soxhlet extraction is a continuous solid-liquid extraction technique highly effective for isolating compounds from solid matrices. The method utilizes a continuous reflux of a heated solvent to efficiently extract target molecules, making it a standard and reliable procedure for obtaining crude extracts rich in this compound from plant materials. Studies have identified ethanol as an optimal solvent for this process.[5][6]

Materials and Reagents

2.1 Equipment

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose extraction thimbles

  • Rotary evaporator with vacuum pump and water bath

  • Grinder or mill

  • Sieve (e.g., 120-mesh)

  • Analytical balance

  • Glassware (beakers, graduated cylinders, flasks)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Drying oven or desiccator

2.2 Chemicals and Reagents

  • Dried fruits of Terminalia chebula

  • Ethanol (95% or absolute)

  • Distilled water

  • Folin-Denis reagent (for optional quantification)[5]

  • Sodium carbonate (Na₂CO₃) (for optional quantification)[5]

Experimental Protocol

3.1. Preparation of Plant Material

  • Cleaning and Drying: Thoroughly clean the collected dried fruits of Terminalia chebula to remove any foreign matter. If necessary, dry them under sunlight for a day or in a drying oven at a low temperature (40-50°C) to ensure minimal moisture content.[3][6]

  • Grinding: Cut the dried fruits into small pieces and grind them into a fine powder using a grinder or mill.[3]

  • Sieving: Sieve the powder to a uniform particle size, for instance, through a 120-mesh sieve, to increase the surface area for efficient extraction.[6] Store the fine powder in an airtight container until use.

3.2. Soxhlet Extraction Procedure

  • Sample Loading: Accurately weigh a specific amount of the powdered plant material (e.g., 24 grams) and place it inside a cellulose extraction thimble.[3]

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Add 200-250 mL of 80% (v/v) ethanol-water solution to the round-bottom flask.[3] Assemble the Soxhlet apparatus by connecting the flask to the extractor and the condenser on top.

  • Extraction: Place the apparatus on a heating mantle and heat the solvent to its boiling point (for 80% ethanol, approx. 80°C). Allow the extraction to proceed continuously for 9-16 hours.[3] The process is complete when the solvent running through the siphon tube is clear and colorless, indicating that no more soluble compounds are being extracted.[7]

  • Extract Collection: Once the extraction is complete, turn off the heating mantle and allow the apparatus to cool down completely. Dismantle the setup and collect the crude ethanolic extract from the round-bottom flask.

3.3. Post-Extraction Processing

  • Solvent Evaporation: Concentrate the collected crude extract by removing the ethanol using a rotary evaporator under reduced pressure at a temperature of 40-50°C.

  • Drying and Storage: The resulting concentrated aqueous extract can be freeze-dried or dried in a desiccator to obtain a solid, crude powder. Weigh the final dried extract to calculate the total yield. Store the extract in a cool, dark, and dry place.

3.4. Optional: Quantification by Folin-Denis Method

  • Prepare a stock solution of the dried extract.

  • In a 10 mL volumetric flask, add 1 mL of the diluted extract solution.[5]

  • Add 0.5 mL of Folin-Denis reagent and 1 mL of sodium carbonate solution.[5]

  • Make up the volume to 10 mL with distilled water and let the mixture stand for 30 minutes at room temperature.[5]

  • Measure the absorbance of the resulting solution at 700 nm using a colorimeter or spectrophotometer.[5][6]

  • Determine the concentration of this compound by comparing the absorbance to a standard calibration curve prepared with known concentrations of this compound or gallic acid.

Data Presentation

The yield of this compound is dependent on several factors, primarily the extraction time.

Table 1: Predicted Yield of this compound Over Time This table presents the theoretical yield of this compound based on a mathematical model derived from experimental data using ethanolic Soxhlet extraction.[5]

Extraction Time (hours)Predicted Yield (mg of this compound / g of dried sample)
121.26
347.12
663.92
969.94
Calculations are based on the model: Yield = 73.33(1 - e⁻⁰.³⁴²³ᵗ).[5]

Table 2: Summary of Extraction Parameters and Reported Yields This table provides a comparison of results from different studies, highlighting variations in solvents, methods, and outcomes.

Plant Material Source(s)Extraction MethodSolventReported Yield/ConcentrationReference
T. chebula, P. emblica, D. longanSoxhlet Extraction80% (v/v) Ethanol8.8 mg/mL (in final extract)[6]
Terminalia chebulaUltrasonic Extraction70% Ethanol58.32 mg/g (of dried material)[8]
Terminalia chebulaMethanol:Water Extraction75:25 (v/v) Methanol:Water~20-23% by weight (of extract)[9]

Visualizations

Diagram 1: Soxhlet Extraction Workflow

Soxhlet_Extraction_Workflow Plant Dried T. chebula Fruits Grind Grinding & Sieving (120-mesh) Plant->Grind Powder Powdered Plant Material Grind->Powder Thimble Load into Cellulose Thimble Powder->Thimble Soxhlet Soxhlet Apparatus Assembly (Solvent: 80% Ethanol) Thimble->Soxhlet Extract Continuous Extraction (9-16 hours) Soxhlet->Extract Crude Crude Ethanolic Extract Extract->Crude Concentrate Solvent Removal (Rotary Evaporator) Crude->Concentrate Final Dried this compound-Rich Extract Concentrate->Final

Caption: Workflow for this compound extraction.

Diagram 2: Proposed Mechanism of Action of this compound

Mechanism_of_Action This compound Inhibition of H. pylori Adhesion cluster_HP Helicobacter pylori cluster_Host Host Gastric Epithelial Cell HP H. pylori Bacterium CagA CagA Protein HP->CagA expresses Adhesion Bacterial Adhesion CagA->Adhesion mediates HostCell Host Cell Inflammation Inflammation & Ulceration HostCell->Inflammation leads to ChebulinicAcid This compound ChebulinicAcid->CagA Binds to & Inhibits Adhesion->HostCell

Caption: this compound inhibits H. pylori adhesion.[2]

Safety and Troubleshooting

  • Safety Precautions:

    • Ethanol is flammable. Perform the extraction in a well-ventilated fume hood, away from open flames or sparks.

    • The Soxhlet apparatus heats solvent to boiling temperatures. Ensure all glass joints are properly sealed to prevent vapor leakage.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

    • Do not leave the heated apparatus unattended for extended periods.

  • Troubleshooting:

    • Low Yield: May result from insufficient extraction time, improper solvent choice, or poor-quality plant material. Ensure the powder is fine and the extraction runs until the siphoning solvent is colorless.[7]

    • Solvent Channeling: If the plant material is packed too tightly in the thimble, the solvent may create channels, leading to inefficient extraction. Pack the powder firmly but not excessively.

    • Clogging: Very fine powders can sometimes clog the thimble pores. Mixing the powder with a small amount of inert material like sand can help improve solvent flow.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Chebulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chebulinic acid, a hydrolyzable tannin found in the fruits of Terminalia chebula, has demonstrated a range of pharmacological activities, including antioxidant, anti-proliferative, and anti-inflammatory effects. Its anti-inflammatory properties are attributed to its ability to modulate key signaling pathways and inhibit pro-inflammatory mediators. This document provides detailed protocols for assessing the in vitro anti-inflammatory activity of this compound, targeting researchers and professionals in drug development. The primary protocol focuses on a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages, a widely accepted model for studying inflammation. Additional protocols for acellular protein denaturation and enzyme inhibition assays are also included to provide a comprehensive evaluation of this compound's anti-inflammatory potential.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6). This compound has been shown to suppress the activation of NF-κB and the phosphorylation of MAPK proteins, thereby downregulating the expression of these inflammatory molecules. Furthermore, studies have indicated that this compound can directly inhibit the activity of enzymes like COX and 5-lipoxygenase (5-LOX), which are crucial in the synthesis of prostaglandins and leukotrienes, respectively.

cluster_pathway LPS-Induced Inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK (p38, ERK) TLR4->MAPK IkB IκBα IKK->IkB P Nucleus Nucleus MAPK->Nucleus Translocation NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocation Transcription Gene Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Chebulinic_Acid This compound Chebulinic_Acid->IKK Chebulinic_Acid->MAPK NFkB_nuc NF-κB MAPK_nuc p-MAPK

Caption: this compound inhibits LPS-induced inflammatory pathways.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound and the related compound, Chebulagic acid, from various in vitro assays.

Table 1: Inhibitory Activity of this compound

Assay Type Target/Model Endpoint IC50 Value Reference
Protein Denaturation Inhibition of heat-induced egg albumin denaturation Absorbance 43.92 µg/mL

| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | 53.4 µM | |

Table 2: Inhibitory Activity of Chebulagic Acid (for comparative reference)

Assay Type Target Enzyme Endpoint IC50 Value Reference
Enzyme Inhibition Cyclooxygenase-1 (COX-1) Enzyme Activity 15 µM
Enzyme Inhibition Cyclooxygenase-2 (COX-2) Enzyme Activity 0.92 µM

| Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | Enzyme Activity | 2.1 µM | |

Experimental Protocols

cluster_viability Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assay cluster_endpoints Endpoint Analysis start Start culture 1. Culture RAW 264.7 Cells start->culture seed 2. Seed Cells into 96-well Plates culture->seed treat_viability 3a. Treat with this compound (24h) seed->treat_viability pretreat 3b. Pre-treat with this compound (1-2h) seed->pretreat mtt_assay 4a. Perform MTT/CCK-8 Assay treat_viability->mtt_assay determine_conc 5a. Determine Non-toxic Concentrations mtt_assay->determine_conc determine_conc->pretreat Inform Concentrations lps 4b. Stimulate with LPS (1 µg/mL, 24h) pretreat->lps collect 5b. Collect Supernatant lps->collect griess Griess Assay for Nitric Oxide (NO) collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa end End griess->end elisa->end

Caption: Workflow for cell-based in vitro anti-inflammatory assay.
Protocol 1: Cell-Based Anti-inflammatory Assay using LPS-Stimulated Macrophages

This protocol details the assessment of this compound's effect on nitric oxide (NO) and pro-inflammatory cytokine production in RAW 264.7 macrophage cells.

1.1. Materials

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (high purity)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT or CCK-8 cell viability assay kit

  • Griess Reagent system for nitrite determination

  • ELISA kits for mouse TNF-α and IL-6

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving this compound)

1.2. Cell Culture

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

1.3. Cell Viability Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate overnight.

  • Prepare stock solutions of this compound in DMSO and dilute to various final concentrations (e.g., 1 to 100 µM) in culture medium. Ensure the final DMSO concentration is <0.1%.

  • Replace the old medium with the medium containing different concentrations of this compound and incubate for 24 hours.

  • Perform the MTT or CCK-8 assay according to the manufacturer's protocol to determine the concentrations of this compound that do not exhibit significant cytotoxicity. Use these non-toxic concentrations for the subsequent anti-inflammatory assays.

1.4. Nitric Oxide (NO) Production Assay

  • Seed RAW 264.7 cells in a 96-well plate as described in 1.3.1.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Measure the nitrite concentration, an indicator of NO production, using the Griess Reagent system according to the manufacturer's instructions.

  • Calculate the percentage inhibition of NO production relative to the LPS-only treated control.

1.5. Pro-inflammatory Cytokine Assay (ELISA)

  • Use the remaining supernatant collected in step 1.4.5.

  • Measure the concentrations of TNF-α and IL-6 using specific mouse ELISA kits.

  • Follow the manufacturer's protocol precisely for the ELISA procedure.

  • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.

Protocol 2: Acellular Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This simple, rapid assay assesses the ability of this compound to prevent the denaturation of proteins, a hallmark of inflammation.

2.1. Materials

  • Fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound

  • Diclofenac sodium (as a positive control)

  • UV-Vis Spectrophotometer

2.2. Procedure

  • Prepare the reaction mixture (5 mL total volume) consisting of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 7.4), and 2 mL of varying concentrations of this compound (e.g., 10-100 µg/mL).

  • Use distilled water instead of the test compound for the control group.

  • Incubate the mixtures at 37°C for 30 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 15 minutes in a water bath.

  • After cooling, measure the absorbance (turbidity) of the solutions at 280 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 3: Enzyme Inhibition Assays (COX & 5-LOX)

This protocol provides a general guideline for assessing the direct inhibitory effect of this compound on key inflammatory enzymes using commercially available kits.

3.1. Materials

  • COX-1/COX-2 inhibitor screening assay kit (fluorometric or colorimetric)

  • 5-Lipoxygenase (5-LOX) inhibitor screening assay kit

  • Purified enzymes (if not included in the kit)

  • Arachidonic acid (substrate)

  • This compound

3.2. Procedure

  • Reconstitute all kit components as per the manufacturer's instructions.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1, COX-2, or 5-LOX), and the this compound dilutions.

  • Include wells for a no-inhibitor control and a known inhibitor (positive control).

  • Pre-incubate the plate according to the kit's protocol to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Immediately measure the output (fluorescence or absorbance) in kinetic mode or after a specified incubation time (endpoint mode) using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Application Notes and Protocols for Determining Chebulinic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chebulinic acid, a hydrolyzable tannin found in the fruits of Terminalia chebula, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Emerging research indicates its potential as an anticancer agent, attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells.[2][3] This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of this compound using common cell viability assays.

This compound has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting minimal effects on normal cells.[2][3] Its mechanism of action is linked to the modulation of key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4] Accurate and reproducible methods for quantifying the cytotoxic effects of this compound are paramount for advancing its potential as a therapeutic agent.

Data Presentation: Cytotoxicity of this compound

The following tables summarize the cytotoxic activity of this compound against various human cancer cell lines and a normal epithelial cell line, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
HR8348Colorectal CarcinomaCCK-848 h37.18 ± 2.89[5]
LoVoColorectal CarcinomaCCK-848 h40.78 ± 2.61[5]
LS174TColorectal CarcinomaCCK-848 h38.68 ± 2.12[5]
HL-60Acute Promyelocytic LeukemiaNot SpecifiedNot Specified7.5[6]
NB4Acute Promyelocytic LeukemiaNot SpecifiedNot Specified5[6]
K562Chronic Myelogenous LeukemiaNot SpecifiedNot Specified>60[6]
HepG2 (Hepatoma)Liver CancerCCK-872 h156.40[7]
Cell LineCell TypeAssayConcentration (µg/mL)EffectReference
GES-1Normal Gastric Epithelial CellsCCK-864No significant cytotoxic effects[2]

Signaling Pathways

This compound exerts its cytotoxic effects in cancer cells by modulating critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two key cascades that have been identified as targets of this compound.

PI3K/Akt and MAPK/ERK Signaling in this compound-Induced Apoptosis

The diagram below illustrates the proposed mechanism of this compound in inducing apoptosis in cancer cells through the inhibition of the PI3K/Akt and MAPK/ERK pathways.

Chebulinic_Acid_Signaling Chebulinic_Acid This compound PI3K PI3K Chebulinic_Acid->PI3K Raf Raf Chebulinic_Acid->Raf Caspase3 Caspase-3 Chebulinic_Acid->Caspase3 promotes cleavage Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Apoptosis Apoptosis p_Akt->Apoptosis Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Cell_Survival p_ERK->Apoptosis Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Cleaved_Caspase3->Apoptosis

Caption: this compound inhibits PI3K/Akt and MAPK/ERK pathways, leading to apoptosis.

Experimental Protocols

Detailed methodologies for three common cell viability assays are provided below. These protocols can be adapted to assess the cytotoxicity of this compound in various cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of this compound. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Aspirate the medium and add solubilization solution (e.g., DMSO). D->E F 6. Shake the plate to dissolve formazan crystals. E->F G 7. Measure absorbance at 570 nm. F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well. Incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is soluble in aqueous solution, eliminating the need for a solubilization step.[10]

Experimental Workflow:

XTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of this compound. A->B C 3. Incubate for 24-72 hours. B->C D 4. Prepare XTT labeling mixture (XTT reagent and electron-coupling reagent). C->D E 5. Add XTT labeling mixture to each well. D->E F 6. Incubate for 2-4 hours. E->F G 7. Measure absorbance at 450-500 nm. F->G

Caption: Workflow for the XTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.[11]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 660 nm is recommended to correct for non-specific background absorbance.[11]

  • Data Analysis: Determine the percentage of cell viability compared to the control group.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from damaged cells into the culture supernatant.[3] The amount of LDH released is proportional to the number of dead or damaged cells.

Experimental Workflow:

LDH_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of this compound. A->B C 3. Incubate for 24-72 hours. B->C D 4. Centrifuge the plate to pellet cells. C->D E 5. Transfer supernatant to a new plate. D->E F 6. Add LDH reaction mixture. E->F G 7. Incubate at room temperature. F->G H 8. Add stop solution. G->H I 9. Measure absorbance at 490 nm. H->I

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 1000 RPM for 5 minutes to pellet the cells.[5]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 100 µL of the reaction mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[5][6]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

References

Assessing the Anti-Adhesive Efficacy of Chebulinic Acid on Helicobacter pylori

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori (H. pylori) is a Gram-negative bacterium that colonizes the human stomach and is a primary causative agent of chronic gastritis, peptic ulcers, and gastric cancer.[1][2] The initial and critical step in H. pylori pathogenesis is its adhesion to the gastric epithelium.[3] This attachment is mediated by various adhesins, such as the blood group antigen-binding adhesin (BabA) and the sialic acid-binding adhesin (SabA), which allow the bacterium to resist gastric peristalsis and deliver virulence factors, including the cytotoxin-associated gene A (CagA) protein.[3][4][5][6][7] Consequently, inhibiting bacterial adhesion presents a promising therapeutic strategy against H. pylori infection.

Chebulinic acid, a bioactive compound extracted from the fruit of Terminalia chebula Retz, has demonstrated significant anti-H. pylori activity.[1][8] These application notes provide a comprehensive overview of the anti-adhesive properties of this compound, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in the evaluation of this compound as a potential anti-adhesive agent for the prevention and treatment of H. pylori-related diseases.

Mechanism of Action

This compound appears to exert its anti-adhesive effect through a multi-faceted approach. A primary proposed mechanism is the suppression of the crucial H. pylori virulence factor, CagA.[1][8] Molecular docking studies have predicted a strong binding affinity between this compound and the CagA protein, suggesting a direct interaction that may interfere with its function.[1][8] By inhibiting CagA, this compound may disrupt the signaling pathways that are essential for the bacterium's attachment to host cells and the subsequent inflammatory response.[7][9]

Furthermore, this compound has been observed to cause significant structural damage to H. pylori, which could also contribute to its reduced adhesive capabilities.[1][2] It is also hypothesized that this compound may competitively bind to bacterial receptors, alter the bacterial cell surface, or disrupt bacterial signaling pathways, all of which could contribute to its anti-adhesive properties.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies assessing the efficacy of this compound against H. pylori.

Table 1: Antimicrobial Activity of this compound against H. pylori

H. pylori StrainMIC (μg/mL)MBC (μg/mL)
ATCC 70039232>256
Clinical Strain QYZ00432>256

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data suggests a bacteriostatic effect rather than a bactericidal one.[1]

Table 2: Anti-Adhesive Efficacy of this compound on H. pylori Adhesion to GES-1 Cells

Treatment GroupConcentration (μg/mL)DurationOutcome
Control06 hoursBaseline adhesion
This compound166 hoursSignificant suppression of bacterial adhesion
This compound326 hoursNotable suppression of bacterial adhesion

GES-1 cells were co-cultured with H. pylori at a ratio of 1:100.[1][2]

Table 3: Effect of this compound on H. pylori Virulence Factor Expression

Virulence FactorThis compound Concentration (μg/mL)MethodResult
CagA32Western BlotSignificant inhibition of expression

Table 4: Molecular Docking Analysis

MoleculeTarget ProteinBinding Affinity (kcal/mol)
This compoundCagA-9.7

This strong binding affinity suggests a high degree of interaction between this compound and the CagA protein.[1][8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-adhesive efficacy of this compound on H. pylori.

Protocol 1: Helicobacter pylori Culture

This protocol is for the cultivation of H. pylori strain ATCC 700392.

Materials:

  • H. pylori strain ATCC 700392

  • Brucella agar or Columbia agar base

  • 7-10% defibrinated horse blood

  • Microaerophilic gas generator packs

  • Anaerobe jar with catalyst

  • Sterile cryovials

  • 20% sterile glycerol

Procedure:

  • Prepare blood agar plates by supplementing Brucella or Columbia agar base with 7-10% horse blood.

  • From a frozen stock, streak the H. pylori strain onto the blood agar plates.

  • Place the plates in an anaerobe jar with a microaerophilic gas generator pack and an active catalyst.

  • Incubate at 37°C under microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂) for 2-5 days.[10]

  • Observe for the growth of small, translucent, circular colonies.

  • For liquid cultures, inoculate a suitable broth (e.g., Brucella broth with 10% fetal bovine serum) and incubate under the same microaerophilic conditions with agitation.

  • For long-term storage, harvest bacteria from a fresh plate or liquid culture, resuspend in broth containing 20% sterile glycerol, and store at -80°C.

Protocol 2: Cell Culture of Human Gastric Epithelial Cells (GES-1)

Materials:

  • GES-1 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture GES-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed into new flasks at a suitable dilution.

Protocol 3: H. pylori Adhesion Assay

This protocol describes a method to quantify the adhesion of H. pylori to GES-1 cells and to assess the inhibitory effect of this compound.

Materials:

  • GES-1 cells

  • H. pylori (e.g., ATCC 700392)

  • This compound stock solution

  • DMEM without antibiotics

  • PBS

  • 96-well cell culture plates

  • Giemsa stain

  • Microscope

Procedure:

  • Seed GES-1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Culture the cells as described in Protocol 2.

  • On the day of the assay, wash the GES-1 cell monolayer twice with PBS.

  • Replace the medium with fresh, antibiotic-free DMEM.

  • Prepare a suspension of H. pylori in antibiotic-free DMEM to a desired concentration (e.g., to achieve a multiplicity of infection (MOI) of 100:1, bacteria to GES-1 cells).[1]

  • Add the bacterial suspension to the wells containing the GES-1 cells.

  • For the treatment groups, add this compound at the desired final concentrations (e.g., 16 μg/mL and 32 μg/mL).[1] Include a vehicle control group.

  • Co-culture the bacteria and cells for a defined period (e.g., 6 hours) at 37°C in a 5% CO₂ incubator.[1]

  • After incubation, gently wash the wells three times with PBS to remove non-adherent bacteria.

  • Fix the cells with methanol for 10 minutes.

  • Stain the cells with Giemsa stain for 20 minutes.

  • Wash the wells with distilled water and allow them to air dry.

  • Observe the cells under a microscope and count the number of adherent bacteria per cell in multiple fields of view.

  • Calculate the percentage of adhesion inhibition for the this compound-treated groups relative to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

H_pylori_Adhesion_and_CagA_Translocation cluster_H_pylori Helicobacter pylori cluster_Gastric_Cell Gastric Epithelial Cell Hp H. pylori BabA BabA SabA SabA T4SS Type IV Secretion System Receptor_Le Lewis b Antigen BabA->Receptor_Le binds Receptor_Sia Sialylated Glycans SabA->Receptor_Sia binds CagA_unpho CagA T4SS->CagA_unpho contains Integrin Integrin β1 T4SS->Integrin interacts CagA_pho p-CagA CagA_unpho->CagA_pho translocated & phosphorylated SHP2 SHP2 CagA_pho->SHP2 activates ERK_MAPK ERK/MAPK Pathway SHP2->ERK_MAPK activates Cellular_Response Cytoskeletal Rearrangement, Pro-inflammatory Response ERK_MAPK->Cellular_Response leads to Anti_Adhesion_Assay_Workflow start Start culture_ges1 Culture GES-1 cells to confluence in 96-well plate start->culture_ges1 prepare_hp Prepare H. pylori suspension culture_ges1->prepare_hp add_treatments Add H. pylori and This compound (or vehicle) to GES-1 cells prepare_hp->add_treatments coculture Co-culture for 6 hours add_treatments->coculture wash Wash to remove non-adherent bacteria coculture->wash fix_stain Fix and stain cells wash->fix_stain quantify Quantify adherent bacteria (microscopy) fix_stain->quantify analyze Analyze data and calculate % inhibition quantify->analyze end_node End analyze->end_node Chebulinic_Acid_MOA chebulinic_acid This compound caga_inhibition Inhibition of CagA Expression chebulinic_acid->caga_inhibition structural_damage Bacterial Structural Damage chebulinic_acid->structural_damage receptor_binding Competitive Receptor Binding (Hypothesized) chebulinic_acid->receptor_binding reduced_adhesion Reduced H. pylori Adhesion to Gastric Epithelial Cells caga_inhibition->reduced_adhesion structural_damage->reduced_adhesion receptor_binding->reduced_adhesion

References

In Vitro Protocols for Measuring the Antioxidant Activity of Chebulinic Acid: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chebulinic acid, a hydrolysable tannin found in the fruits of Terminalia chebula, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Accurate and reproducible measurement of its antioxidant activity is crucial for research and development purposes. This document provides detailed application notes and protocols for the in vitro assessment of this compound's antioxidant capacity using common and reliable assays: DPPH radical scavenging, ABTS radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and Superoxide Dismutase (SOD) activity.

These protocols are designed to be a practical guide for researchers, offering step-by-step instructions based on established methodologies. The inclusion of quantitative data from published studies allows for a comparative evaluation of this compound's potency across different antioxidant mechanisms.

Quantitative Data Summary

The antioxidant activity of this compound has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric for comparison. Lower IC50 values indicate greater antioxidant potency.

Antioxidant AssayThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
DPPH Radical Scavenging10.15 ± 0.65Trolox6.45 ± 0.31
ABTS Radical Scavenging5.86 ± 0.31Trolox4.12 ± 0.15
FRAP12.34 ± 0.88Trolox7.89 ± 0.43
Superoxide Dismutase (SOD)Data not available--

Data sourced from "Ferroptosis-Inhibitory Difference between Chebulagic Acid and this compound Indicates Beneficial Role of HHDP"[1][2][3]. It is important to note that IC50 values can vary depending on specific experimental conditions.

Experimental Workflows and Signaling Pathways

To effectively assess the antioxidant activity of this compound, a systematic workflow is recommended. The following diagram illustrates the general experimental process, from sample preparation to data analysis for the key antioxidant assays.

Experimental Workflow for this compound Antioxidant Assays cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Chebulinic_Acid_Sample This compound Sample (Stock Solution) Serial_Dilutions Serial Dilutions Chebulinic_Acid_Sample->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay FRAP_Assay FRAP Assay Serial_Dilutions->FRAP_Assay SOD_Assay SOD Assay Serial_Dilutions->SOD_Assay Assay_Reagents Preparation of Assay Reagents Assay_Reagents->DPPH_Assay Assay_Reagents->ABTS_Assay Assay_Reagents->FRAP_Assay Assay_Reagents->SOD_Assay Absorbance_Measurement Absorbance Measurement (Spectrophotometer) DPPH_Assay->Absorbance_Measurement ABTS_Assay->Absorbance_Measurement FRAP_Assay->Absorbance_Measurement SOD_Assay->Absorbance_Measurement IC50_Calculation IC50 Value Calculation Absorbance_Measurement->IC50_Calculation Data_Comparison Data Comparison and Interpretation IC50_Calculation->Data_Comparison

Caption: Workflow for In Vitro Antioxidant Activity Measurement of this compound.

The antioxidant activity of phenolic compounds like this compound is often mediated through various signaling pathways within a biological system. A key pathway involved in the cellular antioxidant response is the Nrf2/HO-1 pathway.

Nrf2_HO1_Pathway Chebulinic_Acid This compound ROS Reactive Oxygen Species (ROS) Chebulinic_Acid->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Promotes transcription of Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response Mediates

Caption: Nrf2/HO-1 Signaling Pathway Activated by Antioxidants like this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methods and provide a framework for assessing the antioxidant activity of this compound. It is recommended to perform a pilot experiment to determine the optimal concentration range for this compound to ensure the readings fall within the linear range of the standard curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

    • Prepare a series of Trolox solutions in methanol to be used as a standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or Trolox to the respective wells.

    • For the control well, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a series of Trolox solutions for the standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound or Trolox to the respective wells.

    • For the control well, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The increase in absorbance is proportional to the antioxidant power.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox for the standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in a suitable solvent.

    • Prepare a series of concentrations for testing.

    • Prepare a standard curve using ferrous sulfate or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of this compound or standard to the respective wells.

    • For the blank, add 20 µL of the solvent.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the ability of an antioxidant to inhibit the generation of superoxide radicals. One common method involves the xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a detector molecule (e.g., nitroblue tetrazolium - NBT or WST-1) to produce a colored formazan product. The presence of SOD or a SOD-like compound will inhibit this reaction. The degree of inhibition is a measure of the SOD activity.

Materials:

  • This compound

  • Xanthine

  • Xanthine Oxidase

  • WST-1 (water-soluble tetrazolium salt) or NBT (nitroblue tetrazolium)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • SOD standard (e.g., from bovine erythrocytes)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare working solutions of xanthine, WST-1 or NBT, and xanthine oxidase in the appropriate buffer as per the manufacturer's instructions if using a commercial kit, or based on established literature protocols.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in a suitable solvent and prepare serial dilutions.

    • Prepare a standard curve using a known SOD standard.

  • Assay Procedure:

    • In a 96-well microplate, add the sample or SOD standard to the respective wells.

    • Add the xanthine and WST-1/NBT solutions to all wells.

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Include appropriate controls (e.g., a blank without xanthine oxidase and a control without the sample).

    • Incubate the plate at 37°C for 20-30 minutes.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1 or 560 nm for NBT).

  • Calculation: The percentage of inhibition of superoxide generation is calculated. The SOD-like activity can be quantified by comparing the inhibition produced by this compound to that of the SOD standard.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antioxidant activity. By employing a combination of assays such as DPPH, ABTS, FRAP, and SOD, researchers can gain a comprehensive understanding of its antioxidant mechanisms. The provided quantitative data serves as a valuable benchmark for comparison. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing the scientific understanding and potential therapeutic applications of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chebulinic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the extraction of chebulinic acid from plant matrices, primarily focusing on Terminalia chebula.

Troubleshooting Guide

This section addresses common issues encountered during the this compound extraction process in a question-and-answer format.

Question: Why is my this compound yield unexpectedly low?

Answer: Low yields can stem from several factors throughout the extraction process. Consider the following:

  • Extraction Temperature and Duration: this compound is thermolabile.[1] Prolonged exposure to high temperatures, such as 80°C, can lead to its degradation and transformation into other compounds, thereby reducing the yield.[1] For aqueous extractions, room temperature for 16 hours or a shorter duration (3 hours) at a moderate temperature of 40±5°C has been shown to be more effective than extraction at higher temperatures.[1]

  • Solvent Selection: The choice of solvent and its polarity are critical. While this compound is soluble in methanol, ethanol, and hot water, its extraction efficiency varies.[2][3] Studies have shown that 70% ethanol is an optimal solvent for ultrasonic-assisted extraction.[4] For aqueous extractions, using distilled water is effective.[1] Methanol is also commonly used and shows good results.[5]

  • Plant Material: The part of the plant used significantly impacts yield. The fruit pericarp of T. chebula contains higher concentrations of this compound compared to the whole fruit.[1] Additionally, factors like the geographical source, harvest time (ripeness), and whether the fruit is washed can affect the quality and content of the active compound.[6]

  • Particle Size: The surface area available for extraction is crucial. A smaller particle size, such as 120 mesh, has been identified as optimal for maximizing solvent contact and improving extraction efficiency.[4]

Question: My final extract shows signs of degradation. What could be the cause?

Answer: Degradation is a common issue, often linked to the inherent instability of this compound under certain conditions.

  • Thermal Instability: As mentioned, this compound degrades at elevated temperatures, especially over extended periods.[1] If using heat, minimize both the temperature and duration.

  • Solvent Instability: While soluble in methanol, this compound can be unstable in high concentrations of this solvent, potentially undergoing condensation reactions.[7] It shows better stability in lower concentrations (below 30%) of methanol and acetonitrile.[7]

  • pH Level: The pH of the extraction medium can influence the stability and recovery of phenolic compounds. An optimal pH of 5.7 has been reported for maximizing this compound extraction.[6]

Question: I am observing significant variability in yield between different batches of plant material. Why is this happening?

Answer: Batch-to-batch variability is common in natural product extraction. The chemical composition of plants is influenced by numerous environmental and genetic factors. The tannin content in T. chebula can vary based on its geological origin.[8] For consistent results, it is crucial to standardize the plant material as much as possible, considering its source, species variety, and stage of maturity.[6]

Question: How can I improve the purity of my crude extract?

Answer: Crude extracts contain a mixture of compounds. To isolate and purify this compound, chromatographic techniques are necessary.

  • Column Chromatography: This is a standard method for purification. Using silica gel as the stationary phase can effectively separate this compound from other components, increasing its concentration and purity from a crude extract.[9]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for separating hydrolysable tannins. It has been successfully used to obtain high-purity (over 96%) this compound from a crude extract in a single step.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound? A1: The optimal solvent depends on the extraction method. For ultrasonic-assisted extraction, 70% ethanol has been shown to be highly effective.[4][7] For conventional maceration, distilled water at room temperature or slightly elevated temperatures (40°C) provides good yields while minimizing degradation.[1] Methanol is also an effective solvent.[5] this compound is soluble in acetone and hot water but insoluble in chloroform and n-hexane.[2]

Q2: What part of the Terminalia chebula fruit should be used for extraction? A2: The fruit pericarp contains a higher concentration of both chebulagic and chebulinic acids compared to the whole fruit.[1] Using only the pericarp is recommended for maximizing yield.

Q3: How is the this compound content in an extract quantified? A3: The standard method for quantifying this compound is High-Performance Liquid Chromatography (HPLC), typically with a PDA detector.[5][6] A reversed-phase C18 column is commonly used with a gradient elution of an acidified aqueous phase (e.g., 0.1% formic acid or 1% acetic acid) and an organic phase like acetonitrile or methanol.[1][5] Quantification is performed by comparing the peak area from the sample to a standard curve generated from a pure this compound reference standard.[5]

Q4: What are the typical storage conditions for this compound? A4: Pure this compound should be stored at -20°C.[2] For solutions, it is most stable in lower concentrations (below 30%) of acetonitrile and methanol and should be stored in cold conditions (e.g., 4°C) to prevent degradation.[7]

Data Presentation: Extraction Yields

The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction parameters.

Table 1: Comparison of this compound Yields by Different Extraction Methods

Extraction MethodPlant MaterialSolventKey ParametersYield (mg/g or mg/mL)Reference
Ultrasonic-AssistedT. chebula70% Ethanol120 mesh, 25:1 ratio, 20 min58.32 mg/g[4]
Aqueous MacerationT. chebula PericarpDistilled WaterRoom Temp, 16 hrs20-30% of extract powder[1]
Soxhlet ExtractionMedicinal Herb Mix80% EthanolNot specified8.8 mg/mL[9]
Batch ExtractionT. chebulaNot specified60 min3.4 mg/mL[12]
HSCCC (Purification)T. chebula Crude Extractn-hexane-ethyl acetate-methanol-water1:20:1:20 v/v15.8 mg from 300 mg crude extract[10][11]

Table 2: Effect of Temperature and Duration on Aqueous Extraction of this compound from T. chebula

TemperatureDuration (hours)This compound Content (% by weight of extract)Reference
Room Temperature16~20-22%[1]
40 ± 5°C3~21-23%[1]
80 ± 5°C1~20-23%[1]
80 ± 5°C6~12-15% (Degradation observed)[1]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE)

This protocol is based on an optimized method for achieving high yields of this compound.[4]

  • Preparation of Plant Material: Dry the pericarp of Terminalia chebula fruits and grind them into a fine powder, passing through a 120-mesh sieve.

  • Extraction Setup: Place 10 g of the powdered plant material into a flask. Add 250 mL of 70% ethanol (a 1:25 solid-to-liquid ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath. Perform the extraction for 20 minutes at room temperature.

  • Filtration and Concentration: After extraction, filter the mixture to separate the solid residue. Concentrate the filtrate using a rotary vacuum evaporator to remove the ethanol.

  • Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a dry powder.

  • Quantification: Analyze the powder using a validated HPLC method to determine the this compound content.[5]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound, adapted from multiple sources.[1][5][13]

  • Chromatographic System: Use an HPLC system equipped with a pump, autosampler, column oven, and a PDA or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable. Maintain column temperature at 25°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or 1% Acetic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might start at 10% B, linearly increase to 50% B over 25 minutes, followed by a column wash and re-equilibration. The flow rate is typically 1.0 mL/min.

  • Detection: Set the detection wavelength to 270 nm or 280 nm.[5][7]

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). Create a series of dilutions (e.g., 15 to 1000 µg/mL) to generate a calibration curve.[5]

  • Sample Preparation: Accurately weigh the dry extract, dissolve it in the mobile phase or other suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[6]

  • Analysis: Inject the standards and samples. Identify the this compound peak by comparing its retention time with the standard. Quantify the amount by plotting the peak area against the concentration using the calibration curve.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extract Extraction cluster_purify Processing & Analysis Plant Plant Material (T. chebula Pericarp) Grind Grinding & Sieving (e.g., 120 mesh) Plant->Grind Solvent Add Solvent (e.g., 70% Ethanol) Grind->Solvent Method Extraction Method (e.g., Ultrasonication) Solvent->Method Filter Filtration Method->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Dry Drying (Lyophilization) Concentrate->Dry Crude Crude Extract Dry->Crude HPLC Quantification (HPLC) Crude->HPLC

Signaling_Pathway TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor SMAD23 SMAD2/3 Phosphorylation Receptor->SMAD23 Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT ChebulinicAcid This compound ChebulinicAcid->SMAD23 Inhibition

References

Influence of particle size on Chebulinic acid extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Chebulinic acid, with a specific focus on the influence of particle size.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal particle size for maximizing this compound extraction?

A1: The optimal particle size for this compound extraction is generally in the fine powder range. Research indicates that a particle size of 120 mesh (approximately 125 micrometers) is effective.[1][2] Another study on the extraction of total phenolics from Terminalia chebula found an optimal particle size of 0.18 mm.[3][4] It is recommended to start with a particle size in the range of 125-180 µm and optimize from there based on your specific experimental conditions.

Q2: My this compound yield is lower than expected. Could particle size be the issue?

A2: Yes, improper particle size is a common reason for low extraction yields.

  • If the particles are too coarse: The solvent cannot efficiently penetrate the plant material, leaving a significant amount of this compound unextracted. The reduced surface area minimizes the contact between the plant matrix and the solvent.[5][6]

  • If the particles are too fine: While a smaller particle size generally increases the surface area for extraction, excessively fine powders can lead to other issues.[5] These include difficulties with filtration, solvent retention in the biomass, and potential for increased extraction of undesirable compounds. In some cases, very fine particles may not yield the highest extraction.[5]

Troubleshooting Steps:

  • Verify Particle Size: Use a set of standard sieves to determine the particle size distribution of your ground material.

  • Grind and Re-sieve: If your material is too coarse, re-grind it to achieve a finer powder within the recommended range (125-180 µm).

  • Experiment with a Range: If you suspect your powder is too fine and causing filtration issues, try experimenting with a slightly larger particle size to see if the yield improves.

Q3: I'm having difficulty filtering the extract after the extraction process. What could be the cause?

A3: Difficulty in filtration is often caused by an excessively fine particle size. The fine particles can clog the filter paper or membrane, slowing down or completely halting the filtration process.

Troubleshooting Steps:

  • Use a Coarser Filter: If you are using a very fine filter paper (e.g., Whatman No. 42), try a grade with a larger pore size (e.g., Whatman No. 1).

  • Centrifugation: Before filtration, centrifuge the extract at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the majority of the solid material.[7] Then, decant the supernatant for filtration.

  • Use a Filter Aid: For very problematic extracts, consider using a filter aid like celite.

Q4: How does particle size relate to the choice of extraction solvent?

A4: While the choice of solvent is primarily determined by the polarity of this compound, particle size can influence the efficiency of the solvent. A smaller particle size increases the surface area, allowing for more efficient extraction with a given solvent. For this compound, 70% ethanol is often used for ultrasonic extraction.[1][7]

Data Presentation

Table 1: Influence of Particle Size on this compound Concentration

Particle Size (microns)This compound Concentration (mg/mL)Reference
354-
328-
250-
205-
149-
1256.8

Table 2: Optimal Conditions for this compound Extraction from a Multi-Factor Study

ParameterOptimal Value
Particle Size120 mesh
Solvent70% Ethanol
Extraction MethodUltrasonic Extraction
Liquid-to-Solid Ratio25:1 (mL/g)
Extraction Time20 minutes
Number of Extractions2

Experimental Protocols

Protocol 1: Sample Preparation and Particle Size Reduction
  • Drying: Dry the fruits of Terminalia chebula in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved to remove moisture.

  • Grinding: Grind the dried plant material into a powder using a mechanical grinder or a mortar and pestle.

  • Sieving: Pass the ground powder through a series of standard sieves (e.g., 60, 80, 100, 120 mesh) to obtain a uniform particle size. For optimal this compound extraction, a 120-mesh sieve is recommended.[1][2]

Protocol 2: Ultrasonic-Assisted Extraction of this compound
  • Sample Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 20g).[7]

  • Solvent Addition: Add a 70% ethanol solution to the powdered sample at a liquid-to-solid ratio of 25:1 (mL/g).[1]

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for 30 minutes.[7]

  • Centrifugation: After extraction, centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid residue from the supernatant.[7]

  • Solvent Recovery: Collect the supernatant and recover the ethanol using a rotary evaporator.

  • Re-dissolving: Re-dissolve the residue in 20% methanol.[7]

  • Final Centrifugation: Centrifuge the solution at 10,000 rpm for 10 minutes.[7] The resulting supernatant contains the crude this compound extract.

Protocol 3: Quantification of this compound using HPLC
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of methanol and 1% acetic acid in water is often used.[8]

    • Flow Rate: 1 mL/min.[8]

    • Detection Wavelength: 270 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Standard Preparation: Prepare a stock solution of a known concentration of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to create a calibration curve.[8][9]

  • Sample Preparation: Filter the crude extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis: Inject the prepared standard solutions and the sample extract into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantification: Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis drying Drying of Plant Material grinding Grinding drying->grinding sieving Sieving (120 mesh) grinding->sieving extraction Ultrasonic Extraction (70% Ethanol, 25:1 ratio, 20 min) sieving->extraction centrifugation1 Centrifugation (3000 rpm) extraction->centrifugation1 filtration Filtration centrifugation1->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound extraction and analysis.

particle_size_influence cluster_particle_size Particle Size cluster_extraction_efficiency Extraction Efficiency cluster_rationale Rationale large Large Particles (>2 mm) low_efficiency Low Efficiency large->low_efficiency optimal Optimal Particles (120 mesh / ~125 µm) high_efficiency High Efficiency optimal->high_efficiency small Very Fine Particles (<60 µm) reduced_efficiency Reduced Efficiency small->reduced_efficiency rationale_large Insufficient surface area for solvent penetration. low_efficiency->rationale_large rationale_optimal Balanced surface area and ease of handling. high_efficiency->rationale_optimal rationale_small Potential for filter clogging and solvent retention. reduced_efficiency->rationale_small

Caption: Influence of particle size on this compound extraction efficiency.

References

pH optimization for the extraction of Chebulinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chebulinic Acid Extraction

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for the extraction of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the optimal pH for extracting this compound?

A1: The optimal pH for this compound extraction is in the acidic range. Research indicates that a pH of 5.7 is optimal for maximizing the yield from a mixed herbal composition.[1][2] For extractions from specific plant materials like Amla fruit and Longan seeds, an optimal pH of 5.0 has been reported.[3]

Q2: Why is pH important for this compound extraction?

A2: pH plays a crucial role in the extraction of this compound as it influences the stability and solubility of the compound.[3] this compound, a type of hydrolyzable tannin, is known to be unstable under neutral and alkaline conditions, which can lead to degradation and lower extraction yields.[4] Maintaining an acidic environment helps to preserve the integrity of the molecule during extraction.

Q3: My this compound yield is low. What are some potential pH-related causes and solutions?

A3: Low yield can be attributed to several factors related to pH:

  • Incorrect pH: Ensure your extraction solvent is adjusted to the optimal acidic range (pH 5.0-5.7).

  • pH Fluctuation: The pH of the extraction mixture may change during the process. It is advisable to monitor and adjust the pH periodically.

  • Degradation: If the pH is neutral or alkaline, this compound may be degrading.[4] Acidifying the solvent should mitigate this issue.

  • Sub-optimal starting material: The concentration of this compound can vary in the raw plant material.[1]

Q4: Can I use a strong acid to adjust the pH?

A4: While an acidic pH is necessary, using a very strong acid that pushes the pH too low (e.g., below 2.0) could potentially cause hydrolysis of the this compound ester bonds. It is recommended to use a mild acid, such as acetic acid or phosphoric acid, to adjust the pH to the optimal range.[4][5][6]

Q5: How does pH affect the stability of the extracted this compound during storage?

A5: this compound is more stable in acidic conditions. For storage, it is recommended to keep the purified compound in a slightly acidic solution or as a dried powder to prevent degradation that occurs in neutral or alkaline environments.[4]

Data on pH Optimization

The following table summarizes the optimal pH conditions for this compound extraction as reported in scientific literature.

Plant Source/CompositionOptimal pHAdditional Optimized ParametersReference
Herbal Composition (Terminalia chebula, Phyllanthus emblica, Dimocarpus longan seeds)5.7Dosage: 6.25 g, Time: 24.23 h[1][2]
Terminalia chebula fruit5.0-[3]
Amla fruit (Phyllanthus emblica)5.0-[3]
Longan seeds (Dimocarpus longan)5.0-[3]

Experimental Protocols

Protocol 1: pH Optimization for this compound Extraction

This protocol outlines a general procedure for determining the optimal pH for this compound extraction from a given plant matrix.

Materials:

  • Powdered plant material (e.g., Terminalia chebula fruit)

  • Extraction solvent (e.g., 70% ethanol)

  • Acid for pH adjustment (e.g., 0.1 M acetic acid or phosphoric acid)

  • Base for pH adjustment (e.g., 0.1 M sodium hydroxide)

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge

  • Filtration apparatus

  • HPLC for quantification

Procedure:

  • Prepare a series of extraction solvents with varying pH values. For example, prepare batches of 70% ethanol and adjust the pH to 3, 4, 5, 6, 7, and 8 using the acid or base.

  • Add a fixed amount of the powdered plant material to each pH-adjusted solvent. A solid-to-liquid ratio of 1:10 (w/v) is a good starting point.

  • Incubate the mixtures under consistent conditions. This may involve shaking or stirring at a controlled temperature for a set duration (e.g., 24 hours).

  • After incubation, separate the solid material from the liquid extract. This can be achieved by centrifugation followed by filtration.

  • Quantify the amount of this compound in each extract. High-Performance Liquid Chromatography (HPLC) is a common method for this analysis.

  • Plot the yield of this compound against the pH of the extraction solvent. The pH that corresponds to the highest yield is the optimal pH for extraction under those conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_end Result start Start plant_material Powdered Plant Material start->plant_material mixing Mix Plant Material with pH-Adjusted Solvents plant_material->mixing solvent_prep Prepare Solvents at Various pH Values (3-8) solvent_prep->mixing incubation Incubate (e.g., 24h with shaking) mixing->incubation separation Centrifuge and Filter incubation->separation hplc Quantify this compound via HPLC separation->hplc optimization Determine Optimal pH hplc->optimization end End optimization->end

Caption: Experimental workflow for pH optimization of this compound extraction.

logical_relationship cluster_factors Key Factors cluster_outcome Outcome pH Extraction pH Stability This compound Stability pH->Stability influences Solubility This compound Solubility pH->Solubility influences Yield Extraction Yield Stability->Yield impacts Solubility->Yield impacts

Caption: Logical relationship between pH and this compound extraction yield.

References

Investigating the stability of Chebulinic acid in different solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Chebulinic acid in various solutions. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a hydrolyzable tannin found in plants like Terminalia chebula. It is investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] As a hydrolyzable tannin, its chemical structure is susceptible to degradation through hydrolysis, which can be influenced by environmental factors such as pH, temperature, and the solvent used.[3] Ensuring the stability of this compound in experimental solutions is critical for obtaining accurate and reproducible results regarding its bioactivity and for the development of stable pharmaceutical formulations.

Q2: What are the primary factors that affect the stability of this compound?

A2: The main factors influencing the stability of this compound are pH, temperature, and the type of solvent. It is generally more stable in acidic conditions and less stable in neutral to alkaline conditions.[4] High temperatures (above 80°C) can significantly accelerate its degradation.[4] The choice of solvent is also crucial; for instance, it is reported to be stable in acetonitrile and ethanol but unstable in methanol.[4]

Q3: What are the degradation products of this compound?

A3: this compound is a large molecule that can be hydrolyzed into smaller constituent molecules. The primary degradation products are chebulic acid and 1,3,6-tri-O-galloylglucose. The latter can be further hydrolyzed to produce gallic acid and glucose.[5]

Q4: How is the stability of this compound typically measured?

A4: The stability of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC).[6][7][8] This technique allows for the separation and quantification of the intact this compound from its degradation products over time. By monitoring the decrease in the peak area or concentration of this compound, its degradation rate can be determined.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my experimental solution.

Possible Cause Troubleshooting Step
High pH of the solution. This compound is unstable in alkaline conditions.[4] Ensure the pH of your solution is in the acidic range (pH 3-5) for optimal stability.[4] Use appropriate buffers to maintain a stable pH.
High storage or experimental temperature. Degradation accelerates at high temperatures.[4] Store stock solutions and conduct experiments at room temperature (25°C) or below. For long-term storage, refrigeration (4°C) is recommended.[4]
Inappropriate solvent. This compound shows instability in methanol.[4] Use acetonitrile or ethanol for dissolving this compound. Solutions with low percentages of acetonitrile (e.g., below 30%) have been shown to be stable.[4]
Presence of oxidative agents. Hydrolyzable tannins can be susceptible to oxidation.[6] Prepare solutions fresh and consider degassing solvents to remove dissolved oxygen.

Issue 2: My stability results are inconsistent and not reproducible.

Possible Cause Troubleshooting Step
Inconsistent sample preparation. Ensure precise and consistent preparation of all samples, including concentration and pH adjustment. Use calibrated pipettes and balances.
Variability in storage conditions. Maintain a consistent storage temperature and protect samples from light, as photo-irradiation can also affect the stability of some hydrolyzable tannins.[9]
HPLC system variability. Equilibrate the HPLC system thoroughly before each run. Use a system suitability test to ensure the performance of the system is consistent. Regularly check for leaks and ensure the mobile phase is properly mixed and degassed.
Improper handling of stock solutions. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller volumes for single use.

Quantitative Data Summary

The stability of this compound is highly dependent on the solution's properties. The following tables summarize the available quantitative data on its stability under different conditions.

Table 1: Stability of this compound in Different Solvents at Room Temperature

SolventStability AssessmentReference
Acetonitrile (various concentrations)Stable within 10 hours[4]
EthanolStable within 10 hours[4]
Methanol (various concentrations)Unstable, stability decreases with increasing methanol content[4]

Table 2: Stability of this compound at Different pH Values in 50% Acetonitrile at Room Temperature

pHStability AssessmentReference
3Stable[4]
4Stable[4]
5Stable[4]
6Less Stable[4]
7Unstable[4]
8Unstable[4]

Table 3: Stability of this compound at Different Temperatures

TemperatureStability AssessmentReference
Room Temperature (25°C) and lowerStable within 10 hours[4]
High Temperature (>80°C)Very unstable[4]

Table 4: Predicted Half-life of this compound in 50% Acetonitrile

Storage ConditionPredicted Half-life (t1/2)Reference
Room Temperature (25°C)19.53 days[4]
Cold Storage (4°C)356.92 days[4]

Experimental Protocols

Protocol: HPLC Method for Stability Assessment of this compound

This protocol outlines a general method for determining the stability of this compound in a given solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (if used for extraction)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Buffers for pH adjustment (e.g., acetate buffer for acidic pH)

  • The solution in which stability is to be tested

  • 0.22 µm or 0.45 µm syringe filters

2. Preparation of Solutions:

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.05% TFA) to ensure good peak shape. For example, a gradient elution with acetonitrile and 0.05% trifluoroacetic acid in water.[7]

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stable solvent like 50% acetonitrile. Store this solution at 4°C, protected from light.

  • Test Solutions: Prepare solutions of this compound at the desired concentration (e.g., 0.1 mg/mL) in the different solutions to be tested (e.g., different pH buffers, solvents).

3. Stability Study Procedure:

  • Divide each test solution into aliquots for different time points.

  • Store the aliquots under the desired experimental conditions (e.g., specific temperature).

  • At each time point (e.g., 0, 2, 4, 6, 8, 10 hours), take an aliquot from each test solution.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Immediately analyze the sample using HPLC.

4. HPLC Conditions:

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at a wavelength where this compound has a strong absorbance, for example, 254 nm.

  • Injection Volume: A standard injection volume is 10-20 µL.

  • Column Temperature: Maintain a constant column temperature, for example, 25°C.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Record the peak area of this compound at each time point for each condition.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • The degradation of this compound follows first-order kinetics.[4] Plot the natural logarithm of the concentration (or peak area) of this compound versus time. The slope of the resulting line will be the negative of the degradation rate constant (k).

  • The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (different pH, solvents, etc.) prep_stock->prep_test incubate Store Test Solutions at Controlled Temperature prep_test->incubate sampling Collect Aliquots at Different Time Points incubate->sampling hplc Analyze by HPLC sampling->hplc quantify Quantify Peak Area of This compound hplc->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

hydrolysis_pathway chebulinic_acid This compound hydrolysis1 Hydrolysis chebulinic_acid->hydrolysis1 product1 1,3,6-tri-O-galloylglucose hydrolysis1->product1 product2 Chebulic Acid hydrolysis1->product2 hydrolysis2 Further Hydrolysis product1->hydrolysis2 product3 Gallic Acid hydrolysis2->product3 product4 Glucose hydrolysis2->product4 nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ca This compound ikk IKK Complex ca->ikk Inhibits stimuli Inflammatory Stimuli (e.g., LPS) stimuli->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->nfkb IκBα degradation, NF-κB release nfkb_nuc NF-κB gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp Induces

References

Troubleshooting common issues in HPLC analysis of Chebulinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Chebulinic acid.

Troubleshooting Guide: Common HPLC Issues

Question: I am observing poor peak shape, specifically peak tailing, for this compound. What are the possible causes and solutions?

Answer:

Peak tailing is a common issue in the HPLC analysis of phenolic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase or other system components. This compound, with its multiple phenolic hydroxyl groups, is prone to these interactions.

Summary of Potential Causes and Solutions for Peak Tailing:

Potential CauseRecommended Solution
Secondary Silanol Interactions This compound's polar functional groups can interact with free silanol groups on the silica-based C18 column, leading to tailing.[1]
- Mobile Phase pH Adjustment: this compound has a predicted pKa of approximately 4.14.[2] To ensure it is in a single, un-ionized form and minimize interactions with silanols, adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa. A pH of 2.5-3.0 is recommended.[3][4][5] Acidifying the mobile phase with modifiers like trifluoroacetic acid (TFA)[6], formic acid, or phosphoric acid is common practice.[6]
- Use of End-Capped Columns: Employ a high-quality, end-capped C18 column where the residual silanol groups are deactivated.
Column Overload Injecting too high a concentration of this compound can saturate the stationary phase.
- Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume.[1]
Metal Chelation The catechol-like structures in this compound can chelate with trace metals in the HPLC system (e.g., stainless steel frits, columns), causing peak tailing.
- Use a Metal Chelating Agent: Add a small amount of a chelating agent like EDTA to the mobile phase.
- Use a Biocompatible/PEEK HPLC System: If metal chelation is a persistent issue, consider using an HPLC system with PEEK tubing and column hardware.
Column Contamination or Degradation Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
- Column Washing: Flush the column with a strong solvent.
- Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.
- Replace the Column: If the column performance does not improve after washing, it may need to be replaced.

Question: My retention time for this compound is shifting between injections. What could be the cause?

Answer:

Retention time drift can compromise the reliability of your analysis. The causes can be related to the mobile phase, the column, or the HPLC system itself.

Summary of Potential Causes and Solutions for Retention Time Shifts:

Potential CauseRecommended Solution
Inconsistent Mobile Phase Composition The ratio of organic solvent to aqueous buffer is critical for consistent retention.
- Mobile Phase Degassing: Ensure the mobile phase is thoroughly degassed to prevent bubble formation, which can affect the pump flow rate.
- Fresh Mobile Phase: Prepare fresh mobile phase daily, as the organic component can evaporate over time, leading to longer retention times.[7]
- pH Instability: If using a volatile acidifier like TFA or formic acid, its concentration can change over time, affecting the pH and retention.[7] Ensure the mobile phase reservoir is well-sealed.
Column Equilibration Insufficient column equilibration time between gradient runs can lead to inconsistent retention times.
- Adequate Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (typically 5-10 column volumes) before each injection.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and column chemistry, leading to shifts in retention time.
- Use a Column Oven: A thermostatically controlled column compartment will maintain a stable temperature.
HPLC System Leaks A small leak in the system can cause a drop in pressure and an increase in retention times.[7]
- System Check: Inspect all fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A typical reversed-phase HPLC method for this compound would use a C18 column with a gradient elution. The mobile phase usually consists of an acidified aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.

Q2: How should I prepare my samples containing this compound for HPLC analysis?

This compound is soluble in methanol, acetone, and hot water.[2] For plant extracts, a common solvent is a mixture of methanol and water. It is crucial to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could clog the column.

Q3: My this compound peak is broad. What can I do to improve it?

Broad peaks can be caused by several factors, including those that cause peak tailing. Additionally, check for:

  • Large Injection Volume: Injecting a large volume of a sample solvent stronger than the mobile phase can cause band broadening. Try reducing the injection volume or dissolving the sample in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.

  • Column Deterioration: An aging column can lose efficiency, resulting in broader peaks.

Q4: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that can appear in your chromatograms, often in blank runs. They can be due to:

  • Carryover: A portion of the sample from a previous injection is retained in the system and elutes in a subsequent run. To mitigate this, a thorough needle wash and a strong solvent wash of the column between runs can be implemented.

  • Contaminated Mobile Phase: Impurities in the solvents or water used for the mobile phase can appear as ghost peaks. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.

  • Sample Degradation: this compound is unstable in neutral and alkaline conditions.[8] If the sample is not stored properly or is left at room temperature for an extended period, degradation products may appear as extra peaks. It is recommended to store samples in a cool, dark place and analyze them promptly.

Experimental Protocols

Below are detailed methodologies for HPLC analysis of this compound, synthesized from published methods.

Protocol 1: Gradient HPLC Method for Quantification

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.05% Trifluoroacetic acid (TFA) in water.[6]

    • Solvent B: Acetonitrile.[6]

  • Gradient Program:

Time (minutes)% Solvent A% Solvent B
09010
108020
157228
206535
255050
  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection Wavelength: 270 nm.[9]

  • Injection Volume: 10-20 µL.[6][9]

Protocol 2: Isocratic HPLC Method for Rapid Screening

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A pre-mixed solution of acetonitrile and water (e.g., 20:80 v/v) with 0.1% orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Observed problem Identify Problem Type start->problem peak_shape Poor Peak Shape (Tailing, Fronting, Broadening) problem->peak_shape Shape retention_time Retention Time Shift problem->retention_time Timing resolution Poor Resolution problem->resolution Separation quantification Quantification Issues problem->quantification Accuracy ps_causes Check Potential Causes: - pH of Mobile Phase - Column Overload - Secondary Interactions - Column Health peak_shape->ps_causes rt_causes Check Potential Causes: - Mobile Phase Prep - Column Equilibration - Temperature - System Leaks retention_time->rt_causes res_causes Check Potential Causes: - Mobile Phase Composition - Gradient Profile - Column Efficiency resolution->res_causes quant_causes Check Potential Causes: - Poor Peak Integration - Standard Curve Issues - Sample Stability quantification->quant_causes ps_solutions Implement Solutions: - Adjust pH (2.5-3.0) - Dilute Sample - Use End-capped Column - Wash/Replace Column ps_causes->ps_solutions end_node Problem Resolved ps_solutions->end_node rt_solutions Implement Solutions: - Prepare Fresh Mobile Phase - Increase Equilibration Time - Use Column Oven - Check Fittings rt_causes->rt_solutions rt_solutions->end_node res_solutions Implement Solutions: - Optimize Organic % - Adjust Gradient Slope - Use Higher Efficiency Column res_causes->res_solutions res_solutions->end_node quant_solutions Implement Solutions: - Adjust Integration Parameters - Prepare Fresh Standards - Analyze Samples Promptly quant_causes->quant_solutions quant_solutions->end_node

Caption: General troubleshooting workflow for HPLC analysis.

Peak_Tailing_Causes cluster_causes Potential Causes cluster_solutions Solutions problem Problem: This compound Peak Tailing cause1 Secondary Silanol Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Metal Chelation problem->cause3 cause4 Column Contamination problem->cause4 solution1 Adjust Mobile Phase pH (e.g., pH 2.5-3.0) cause1->solution1 solution2 Dilute Sample or Reduce Injection Volume cause2->solution2 solution3 Use Metal Chelator (EDTA) or PEEK System cause3->solution3 solution4 Wash Column or Use Guard Column cause4->solution4

Caption: Logical relationship of peak tailing causes and solutions.

References

Technical Support Center: Chromatographic Separation of Chebulinic and Chebulagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the challenging chromatographic separation of Chebulinic acid and Chebulagic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound and Chebulagic acid?

A: The primary challenges in separating this compound and Chebulagic acid stem from their structural similarity as large, polar hydrolyzable tannins. Key difficulties include:

  • Co-elution or Poor Resolution: Their similar structures can lead to overlapping peaks, making accurate quantification difficult.

  • Peak Tailing: The acidic nature of these compounds can cause interaction with active sites on the stationary phase, leading to asymmetrical peak shapes.

  • Instability: These compounds can be unstable under certain conditions. For instance, they have been observed to be unstable in high concentrations of methanol and can undergo hydrolysis at elevated temperatures[1][2]. This degradation can lead to the appearance of extraneous peaks corresponding to breakdown products like gallic acid, ellagic acid, and corilagin[2].

Q2: Which chromatographic techniques are most effective for separating Chebulinic and Chebulagic acid?

A: Several techniques have been successfully employed:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used and effective method.[3][4]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and improved resolution compared to conventional HPLC.[5][6]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for preparative scale isolation, yielding high purity compounds.[7][8][9][10][11]

Q3: What are the typical retention times for this compound and Chebulagic acid in RP-HPLC?

A: Retention times can vary significantly based on the specific method (e.g., column, mobile phase, flow rate). However, in many reported methods, Chebulagic acid elutes before this compound. For example, one study reported retention times of approximately 12.15 min for Chebulagic acid and 13.30 min for this compound.[3] Another reported retention times of 21 minutes for Chebulagic acid and 23.8 minutes for this compound.[12]

Q4: Are there any stability concerns I should be aware of when handling and storing these compounds?

A: Yes, stability is a critical factor. Chebulagic and Chebulinic acids can be unstable in high concentrations of methanol, potentially leading to condensation reactions.[1] They can also be dissolved in different concentrations of acetonitrile and are best stored in cold conditions.[1][13] Hydrolysis can occur at higher temperatures, breaking them down into smaller molecules.[2]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the chromatographic separation of Chebulinic and Chebulagic acids.

Problem 1: Poor Resolution or Co-elution of Peaks

Possible Causes:

  • Inappropriate mobile phase composition.

  • Non-optimal column chemistry.

  • Gradient elution not sufficiently shallow.

Solutions:

  • Optimize Mobile Phase: Experiment with different solvent strengths and modifiers. Using a modifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid can improve peak shape and resolution.[3][4] A mobile phase of acetonitrile and water with a TFA modifier has been shown to be effective.[4]

  • Adjust Gradient: Employ a shallower gradient to increase the separation between the two peaks.

  • Column Selection: Ensure you are using a high-quality C18 column suitable for polar compounds.

Problem 2: Asymmetric Peaks (Tailing)

Possible Causes:

  • Secondary interactions between the acidic analytes and the silica support of the stationary phase.

  • Column degradation.

  • Sample overload.

Solutions:

  • Use a Mobile Phase Modifier: Acidifying the mobile phase (e.g., with 0.1% formic acid or 0.05% TFA) can suppress the ionization of the phenolic hydroxyl groups, reducing peak tailing.[1][4]

  • Check Column Health: Flush the column or replace it if it's old or has been used with harsh conditions.

  • Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.

Problem 3: Appearance of Unexpected Peaks

Possible Causes:

  • Degradation of this compound or Chebulagic acid due to temperature or solvent effects.

  • Impure standards or sample extract.

Solutions:

  • Control Temperature: Maintain a consistent and controlled column temperature, avoiding high temperatures that can cause hydrolysis.[2]

  • Solvent Selection: Be cautious with high concentrations of methanol, as it can cause a condensation reaction.[1] Acetonitrile is often a more stable solvent choice.[1][13]

  • Sample Preparation: Ensure proper extraction and cleanup of your sample to remove impurities. Use high-purity reference standards for identification.

Experimental Protocols

Below are detailed methodologies for commonly used chromatographic techniques for the separation of Chebulinic and Chebulagic acids.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated RP-HPLC method for the analysis of Triphala Curna.[3]

  • Instrumentation: Shimadzu liquid chromatographic system with LC 10AT vp solvent delivery system, SPD-M10Avp Photodiode array detector, SIL 10Avp auto-injector, and 10Avp column oven.

  • Column: Phenomenex Luna C18(2) (250 × 4.6 mm i.d., 5 µm).

  • Mobile Phase:

    • A: 0.136 g of potassium dihydrogen phosphate in 1L of water with 0.5 ml orthophosphoric acid.

    • B: Acetonitrile.

  • Gradient Elution: A specific gradient program should be developed to optimize separation.

  • Detection: Photodiode array detector, with monitoring at relevant wavelengths (e.g., 216 nm or 254 nm).[10]

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol is based on a rapid UPLC-PDA method for the analysis of polyphenols in Terminalia chebula.[5]

  • Column: BEH Shield RP-C18 column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 1 mM phosphoric acid (8:92).

  • Flow Rate: 0.7 mL/min.

  • Run Time: Approximately 10 minutes.

  • Detection: PDA detector.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: HPLC and UPLC Method Parameters and Performance

ParameterHPLC Method 1[4]HPLC Method 2[3]UPLC Method[5]
Column RP-18 (4.6 x 250 mm, 5 µm)Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm)BEH Shield RP-C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile and 0.05% TFA in water (gradient)Acetonitrile and aqueous potassium dihydrogen phosphate with orthophosphoric acid (gradient)Acetonitrile and 1 mM phosphoric acid (8:92, isocratic)
Flow Rate 1.0 mL/minNot specified0.7 mL/min
Detection (LOD) Chebulagic Acid: 1.0 µg/mL, this compound: 1.0 µg/mLNot specifiedNot specified
Quantification (LOQ) Chebulagic Acid: 2.5 µg/mL, this compound: 2.5 µg/mLNot specifiedNot specified
Linearity (r²) > 0.992 for bothNot specifiedNot specified

Table 2: Preparative HSCCC Data

ParameterHSCCC Method[7][10]
Solvent System n-hexane-ethyl acetate-methanol-water (1:20:1:20 v/v)
Mobile Phase Lower phase
Stationary Phase Upper phase
Flow Rate 1.5 mL/min
Revolution Speed 800 rpm
Yield (from 300mg crude extract) Chebulagic Acid: 33.2 mg, this compound: 15.8 mg
Purity Chebulagic Acid: 95.3%, this compound: 96.1%
Recovery Chebulagic Acid: 89.3%, this compound: 88.2%

Visualized Workflows

General Workflow for Chromatographic Analysis

Chromatographic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing Start Crude Extract Dissolution Dissolve in Initial Mobile Phase/Solvent Start->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC/UPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection PDA/UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A generalized workflow for the analysis of Chebulinic and Chebulagic acids.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting Poor Resolution Start Poor Peak Resolution (Co-elution) CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustGradient Adjust Gradient Profile (make shallower) CheckMobilePhase->AdjustGradient No CheckColumn Is Column Performance Good? CheckMobilePhase->CheckColumn Yes ChangeModifier Change/Add Acidic Modifier (TFA, Formic Acid) AdjustGradient->ChangeModifier AdjustGradient->CheckColumn Resolved Resolution Improved AdjustGradient->Resolved ReplaceColumn Replace Column CheckColumn->ReplaceColumn No CheckColumn->Resolved Yes ReplaceColumn->Start

References

Technical Support Center: Optimizing Chebulinic Acid Extraction with Response Surface Methodology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Response Surface Methodology (RSM) in optimizing Chebulinic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the optimization of this compound extraction using RSM.

Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Sub-optimal extraction parameters.Re-evaluate RSM Design: Ensure the chosen ranges for your independent variables (e.g., temperature, time, solvent concentration) are appropriate. If the optimal conditions are found at the extremes of your tested range, consider expanding the range in that direction for a new set of experiments. • Solvent Selection: While ethanol is commonly used, the optimal solvent and its concentration can vary based on the plant matrix. Test different solvents like methanol or acetone and various aqueous concentrations (e.g., 50%, 70%, 80%).[1] • pH Adjustment: The pH of the extraction medium can significantly influence the yield. One study identified an optimal pH of 5.7.[2][3] Experiment with a pH range around this value.
Incomplete ExtractionParticle Size: Ensure the plant material is finely ground (e.g., 120 mesh) to increase the surface area for solvent penetration.[4] • Extraction Time: The optimal extraction time can vary. While one study suggested 20 minutes for ultrasonic extraction, another RSM optimization found 24.23 hours to be optimal in a different system.[2][3] Ensure your experimental range for time is sufficient.
Degradation of this compoundTemperature Sensitivity: this compound can be sensitive to high temperatures. If using higher temperatures, monitor for degradation products in your analysis. Consider using lower temperatures for a longer duration. This compound is unstable under neutral and alkaline conditions. • Light Exposure: Store extracts in dark containers to prevent photodegradation.
Poor Reproducibility of Results Inconsistent Experimental ConditionsPrecise Control: Maintain tight control over all experimental parameters, including temperature, time, solvent-to-solid ratio, and mixing speed. • Homogeneous Sample: Ensure the plant material is well-homogenized to avoid variations in the starting material.
Inaccurate QuantificationMethod Validation: Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision.[5] • Standard Stability: Prepare fresh standard solutions of this compound regularly, as they can degrade over time. Store them under appropriate conditions (e.g., refrigerated and protected from light).
Issues with RSM Model Poor Model Fit (Low R-squared value)Non-linear Relationships: The relationship between the factors and the response may be more complex than the chosen model (e.g., linear, quadratic) can capture. Consider a higher-order model. • Factor Interactions: Ensure your experimental design (e.g., Box-Behnken, Central Composite Design) can effectively evaluate interactions between variables.[6] • Outliers: Check for and investigate any outliers in your experimental data that may be skewing the model.
Insignificant FactorsNarrow Range: The selected range for a particular factor may be too narrow to show a significant effect on the response. Widen the range for that factor in subsequent experiments. • Factor Irrelevance: The factor may genuinely have a minimal impact on this compound extraction within the tested ranges.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound?

Ethanol, particularly aqueous ethanol solutions (e.g., 70-80%), is frequently reported as an effective solvent for this compound extraction.[4] However, the optimal solvent and its concentration can depend on the specific plant material. Methanol has also been shown to be effective.[1] It is recommended to perform preliminary single-factor experiments to determine the best solvent system for your specific application.

2. What are the typical ranges for the independent variables in an RSM design for this compound extraction?

Based on available literature, the following ranges can be considered as a starting point for your RSM design:

  • Temperature: 40°C to 90°C[7]

  • Time: 20 minutes to 24 hours[2][3]

  • Solvent Concentration (Ethanol/Methanol): 50% to 100%[1]

  • Solid-to-Liquid Ratio: 1:10 to 1:50 g/mL[8]

  • pH: 2.5 to 7.0[8]

3. What analytical method is most suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (around 270-280 nm) is the most commonly used and reliable method for the quantification of this compound.[9][5]

4. How can I troubleshoot common HPLC problems when analyzing this compound?

HPLC Issue Possible Cause for this compound Analysis Solution
Peak Tailing • Interaction with free silanol groups on the HPLC column. • Inappropriate mobile phase pH.• Use a high-purity, end-capped C18 column. • Acidify the mobile phase (e.g., with formic acid or acetic acid) to a pH around 2.5-3 to suppress the ionization of both this compound and residual silanols.[10]
Baseline Drift or Noise • Contaminated mobile phase. • Temperature fluctuations. • Air bubbles in the system.• Use HPLC-grade solvents and freshly prepare the mobile phase. • Use a column oven to maintain a stable temperature. • Degas the mobile phase thoroughly before use.[11][12]
Ghost Peaks • Late elution from a previous injection. • Contamination in the sample or solvent.• Implement a sufficient column wash with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each run or sequence. • Filter all samples and mobile phases through a 0.45 µm filter.[13]
Irreproducible Retention Times • Changes in mobile phase composition. • Column degradation.• Prepare the mobile phase accurately and consistently. • Use a guard column to protect the analytical column and replace it regularly.[14]

5. How stable is this compound in solution?

This compound is unstable in neutral and alkaline conditions.[9] It is more stable in acidic solutions. For storage, it is recommended to dissolve this compound in a suitable solvent like acetonitrile or methanol at a concentration below 30% and store it at low temperatures (e.g., in a refrigerator or freezer) and protected from light.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound extraction.

Table 1: Optimal Conditions for this compound Extraction Determined by RSM

Parameter Optimal Value Source
Dosage6.25 g[2][3]
pH5.7[2][3]
Time24.23 hours[2][3]
Resulting Yield0.712% w/w[2][3]

Table 2: Optimal Parameters from Single-Factor Optimization Studies

Parameter Plant Material Optimal Condition Resulting Concentration Source
Solvent Terminalia chebulaEthanol1.5 mg/mL[1]
AmlaMethanol0.6 mg/mL[1]
Longan SeedsEthanol0.35 mg/mL[1]
Solvent Percentage Terminalia chebula50% Ethanol3.0 mg/mL[1]
Amla80% Methanol2.3 mg/mL[1]
Longan Seeds50% Ethanol2.6 mg/mL[1]
Herbal Composition80% Ethanol7.2 mg/mL
Soaking Time Herbal Composition24 hours6.0 mg/mL
Particle Size Herbal Composition125 microns6.8 mg/mL
pH Terminalia chebula6.03.4 mg/mL[1]
Dosage Terminalia chebula7.2 g6.2 mg/mL[1]
Amla8.0 g4.8 mg/mL[1]
Longan Seeds7.4 g5.7 mg/mL[1]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol is based on a method described for the extraction of this compound from Terminalia chebula.[9]

  • Sample Preparation: Crush the dried plant material (e.g., fruits of Terminalia chebula with stones removed) and sieve to a fine powder (e.g., 65-120 mesh).[9]

  • Extraction:

    • Weigh 20 g of the powdered plant material and place it in a suitable flask.

    • Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).[9]

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes.[9]

  • Separation:

    • Centrifuge the extract at 3000 rpm for 10 minutes to separate the supernatant from the solid residue.[9]

    • Collect the supernatant.

  • Solvent Removal:

    • Recover the ethanol from the supernatant using a rotary evaporator.

  • Further Processing (Optional):

    • The residue can be re-dissolved in a suitable solvent for further purification by column chromatography.[9]

Protocol 2: Quantification of this compound by HPLC

This is a general protocol for the HPLC analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient elution is often used. For example:

      • Mobile Phase A: Water:Methanol:Formic Acid (70:30:0.1 v/v/v)

      • Mobile Phase B: Acetonitrile

      • Gradient: 0-5 min, 5% to 11% B; 5-20 min, 11% B.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25°C.[9]

    • Detection Wavelength: 280 nm.[9]

    • Injection Volume: 5 µL.[9]

  • Standard Preparation:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Sample Preparation:

    • Filter the this compound extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Extraction Process cluster_analysis Analysis Start Plant Material Grinding Grinding & Sieving Start->Grinding Extraction Ultrasonic-Assisted Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Solvent_Removal Solvent Removal Supernatant->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract HPLC_Prep Sample Preparation (Filtration) Crude_Extract->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis Result This compound Yield Data_Analysis->Result

Caption: Workflow for this compound extraction and analysis.

RSM_Logic Define_Factors Define Independent Variables (e.g., Temp, Time, Solvent %) Select_Design Select RSM Design (e.g., Box-Behnken) Define_Factors->Select_Design Perform_Experiments Perform Experiments Select_Design->Perform_Experiments Measure_Response Measure Response (this compound Yield) Perform_Experiments->Measure_Response Model_Fitting Fit Mathematical Model (e.g., Quadratic Equation) Measure_Response->Model_Fitting ANOVA Analysis of Variance (ANOVA) Model_Fitting->ANOVA Optimization Determine Optimal Conditions ANOVA->Optimization Validation Validate the Model Experimentally Optimization->Validation

Caption: Logical flow of Response Surface Methodology (RSM).

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Chebulinic Acid and Chebulagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Chebulinic acid and Chebulagic acid are prominent hydrolyzable tannins isolated from the fruits of Terminalia chebula.[1][2] Both compounds are recognized for a wide spectrum of pharmacological properties, attracting significant interest within the scientific and drug development communities.[3][4] While structurally similar, subtle differences, particularly the presence of a hexahydroxydiphenoyl (HHDP) moiety in Chebulagic acid, contribute to variations in their biological efficacy.[4][5] This guide provides an objective comparison of their performance in key biological activities, supported by experimental data and detailed methodologies.

Comparative Summary of Biological Activities

The following table summarizes the quantitative data on the anticancer, anti-inflammatory, and enzyme inhibitory activities of this compound and Chebulagic acid.

Biological ActivityTarget/AssayThis compound (IC₅₀)Chebulagic Acid (IC₅₀)Reference
Anticancer HR8348 Colorectal Cancer Cells37.18 ± 2.89 µmol/L51.74 ± 2.32 µmol/L[6]
LoVo Colorectal Cancer Cells40.78 ± 2.61 µmol/L56.31 ± 4.77 µmol/L[6]
LS174T Colorectal Cancer Cells38.68 ± 2.12 µmol/L53.53 ± 0.65 µmol/L[6]
HepG2 Hepatoma Cells (24h)502.97 µmol/L198.85 µmol/L[2]
HepG2 Hepatoma Cells (48h)268.32 µmol/L163.06 µmol/L[2]
HepG2 Hepatoma Cells (72h)156.40 µmol/L96.81 µmol/L[2]
Anti-inflammatory Nitric Oxide (NO) InhibitionIC₅₀ = 53.4 µM-[7]
COX-1 Inhibition-15 ± 0.288 µM[8]
COX-2 Inhibition-0.92 ± 0.011 µM[8]
5-LOX Inhibition-2.1 ± 0.057 µM[8]
Antiviral Influenza NeuraminidaseInhibitorInhibitor[9][10]

Detailed Comparison of Bioactivities

Anticancer and Anti-proliferative Activity

Both compounds exhibit significant anticancer properties, though their potency varies depending on the cancer cell line.

  • This compound: Demonstrates superior anti-proliferative activity against colorectal carcinoma cell lines (HR8348, LoVo, and LS174T) compared to Chebulagic acid.[6] It is considered a critical component for the antitumour efficacy of Triphala, a traditional Ayurvedic formulation.[6] The anticancer mechanism of this compound is linked to the induction of apoptosis and the inhibition of cell migration, likely through the PI3K/AKT and MAPK/ERK signaling pathways.[6][10]

  • Chebulagic Acid: Shows more potent activity against HepG2 human hepatoma cells, with lower IC₅₀ values at 24, 48, and 72 hours compared to this compound.[2] It has been identified as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes often upregulated in various cancers.[1][8] Its mechanism involves inducing apoptosis by regulating the expression of pro- and anti-apoptotic proteins and modulating pathways such as NF-κB and MAPK.[11][12][13]

Anti-inflammatory Effects

The anti-inflammatory properties of both acids are well-documented, stemming from their ability to modulate key inflammatory pathways.

  • This compound: Effectively reduces nitric oxide (NO) production in LPS-stimulated macrophages, a key indicator of anti-inflammatory action.[7] It also contributes to the inhibition of TNFα-induced pro-inflammatory activities by suppressing the phosphorylation of p38, ERK, and NFκB.[14][15]

  • Chebulagic Acid: Exhibits potent and specific inhibition of COX-2 over COX-1, making it a promising candidate for anti-inflammatory therapies with potentially fewer side effects than non-specific COX inhibitors.[8] It attenuates inflammation by suppressing NF-κB and MAPK activation in macrophages.[11]

Antioxidant and Ferroptosis Inhibition

As polyphenolic compounds, both acids are powerful antioxidants.[5][16]

  • This compound: Has been reported to possess the highest antioxidative activity among all constituents of Triphala.[6] It efficiently scavenges free radicals, protecting cells from oxidative damage.[17]

  • Chebulagic Acid: Along with this compound, it acts as a natural inhibitor of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.[5] Its ferroptosis inhibition is mediated by ROS scavenging and iron chelation. Studies suggest Chebulagic acid is a superior ferroptosis inhibitor compared to this compound, a difference attributed to the HHDP moiety.[5]

Antimicrobial and Antiviral Activities

Both compounds display a broad spectrum of antimicrobial and antiviral activities.

  • This compound: Shows effective inhibitory action against Helicobacter pylori, a bacterium linked to gastric ulcers, by potentially binding to the Cag A protein and preventing adhesion to host cells.[18] It also acts as a neuraminidase inhibitor, targeting the release of the influenza virus.[9][10]

  • Chebulagic Acid: The high tannin content, including Chebulagic acid, contributes to antibacterial effects by disrupting the bacterial cell wall and inhibiting essential enzymes.[19] It also exhibits antiviral properties against the influenza virus by inhibiting the viral enzyme neuraminidase.[9]

Signaling Pathways and Mechanisms

The biological activities of these compounds are mediated through the modulation of complex cellular signaling pathways.

cluster_0 Anticancer Mechanism of this compound CA This compound PI3K PI3K CA->PI3K inhibits ERK ERK CA->ERK inhibits Receptor Growth Factor Receptor Receptor->PI3K Receptor->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits ERK->Proliferation promotes cluster_1 Anti-inflammatory Mechanism of Chebulagic Acid CGA Chebulagic Acid MAPK MAPK (p38, JNK, ERK) CGA->MAPK inhibits IKK IKK CGA->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNFα) Nucleus->Genes transcription start Start: Cell Culture (e.g., Cancer cells, Macrophages) seeding Seed cells into 96-well plates start->seeding adherence Incubate for adherence (e.g., 24 hours) seeding->adherence treatment Treat with Compounds (Chebulinic or Chebulagic Acid) + Stimulant if needed (e.g., LPS) adherence->treatment incubation Incubate for specific duration (e.g., 24-72 hours) treatment->incubation assay Perform Assay incubation->assay cck8 Add CCK-8 Reagent (for Viability) assay->cck8 Viability griess Collect Supernatant, Add Griess Reagent (for NO Release) assay->griess Inflammation measure Measure Absorbance (Microplate Reader) cck8->measure griess->measure analysis Data Analysis (Calculate IC₅₀ or % Inhibition) measure->analysis end End analysis->end

References

Chebulinic Acid vs. Gallic Acid: A Comparative Analysis of Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel anticancer therapies has identified numerous promising candidates. Among these, chebulinic acid and gallic acid, both polyphenolic compounds found in various plants, have garnered significant attention for their antitumor activities. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to assist researchers in the field of oncology and drug discovery.

Comparative Cytotoxicity

Experimental evidence suggests that while both this compound and gallic acid exhibit cytotoxic effects against various cancer cell lines, this compound often demonstrates greater potency. One study highlighted that this compound shows higher antitumor activities than gallic acid against a human osteosarcoma cell line in vitro[1].

Data Summary: Half-Maximal Inhibitory Concentration (IC50)

The following tables summarize the IC50 values of this compound and gallic acid against various cancer cell lines as reported in the literature. Lower IC50 values indicate greater potency.

Table 1: IC50 Values for this compound

Cancer Cell LinePhenotypeIC50 (µmol/L)Reference
HR8348Colorectal Carcinoma37.18 ± 2.89[1]
LoVoColorectal Carcinoma40.78 ± 2.61[1]
LS174TColorectal Carcinoma38.68 ± 2.12[1]

Table 2: IC50 Values for Gallic Acid

Cancer Cell LinePhenotypeIC50Reference
A2780SOvarian Cancer (Cisplatin-Sensitive)19.39 µg/mL[2]
A2780CPOvarian Cancer (Cisplatin-Resistant)35.59 µg/mL[2]
Jurkat (C121)Lymphoblastic Leukemia~60 µM (24h), ~50 µM (48h), ~30 µM (72h)[3]
A549Non-Small Cell Lung CancerNot specified, but shown to inhibit proliferation[4][5]
HeLaCervical Cancer10.00 ± 1.06 µg/mL

Mechanisms of Antitumor Action

Both compounds exert their anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and migration.

This compound

This compound's antitumor mechanism is primarily associated with the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1] It has been shown to induce apoptosis, evidenced by an increase in cleaved caspase-3 protein, and inhibit cell migration.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS Ras RTK->RAS AKT Akt PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Chebulinic_Acid This compound Chebulinic_Acid->AKT Inhibits Chebulinic_Acid->ERK Inhibits

This compound Signaling Pathway
Gallic Acid

Gallic acid's anticancer activity is linked to multiple mechanisms, including the induction of apoptosis through the generation of reactive oxygen species (ROS) and the regulation of apoptotic proteins like Bax and Bcl-2.[4][6] It has been shown to downregulate the PI3K/Akt pathway and modulate the JAK/STAT3 signaling pathway.[4][5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Gallic_Acid Gallic Acid Gallic_Acid->JAK Inhibits pSTAT3_dimer->Bcl2 downregulates pSTAT3_dimer->Bax upregulates

Gallic Acid Signaling Pathway

Experimental Protocols

Standardized methodologies are crucial for the reproducible evaluation of antitumor compounds. Below are detailed protocols for key experiments cited in the comparison of this compound and gallic acid.

General Experimental Workflow

The typical workflow for assessing the in vitro antitumor activity of a compound involves cell culture, treatment, and subsequent analysis of cell viability, apoptosis, and protein expression.

G A 1. Cell Culture (Seeding cancer cells in plates) B 2. Compound Treatment (Incubate cells with this compound or Gallic Acid at various concentrations) A->B C 3. Assay for Cell Viability (e.g., MTT Assay) B->C D 4. Assay for Apoptosis (e.g., Annexin V/PI Staining via Flow Cytometry) B->D E 5. Protein Expression Analysis (e.g., Western Blotting for pathway proteins) B->E F 6. Data Analysis (Calculate IC50, apoptosis rates, protein level changes) C->F D->F E->F

In Vitro Antitumor Activity Workflow
Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[2][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound or gallic acid. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

  • Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Cell Seeding and Treatment: Seed 1 × 10⁶ cells in a culture flask and treat with the test compound at its IC50 concentration for the desired time.

  • Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsinization.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 670 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and a low concentration of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, such as those involved in the PI3K/Akt and MAPK/ERK pathways.[11]

  • Cell Lysis: After treatment with the compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE: Separate 25-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-Akt, total ERK, total Akt, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression.

References

Comparative analysis of tannin content in different Terminalia species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Tannin Content in Terminalia Species

The genus Terminalia, belonging to the family Combretaceae, encompasses a group of large trees renowned in traditional medicine systems like Ayurveda for their rich phytochemical profiles. A significant portion of their therapeutic efficacy is attributed to a high concentration of tannins—complex polyphenolic compounds known for their antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] For researchers and drug development professionals, understanding the quantitative variation of these compounds across different species and plant parts is crucial for targeted research and formulation.

This guide provides a comparative analysis of tannin content in prominent Terminalia species, supported by experimental data from various studies.

Quantitative Comparison of Tannin Content

The concentration of tannins varies significantly among different Terminalia species and is also dependent on the specific plant part analyzed (e.g., fruit, bark, or leaves). The following table summarizes quantitative data from multiple studies to facilitate a clear comparison.

Terminalia SpeciesPlant PartTannin Content (%)Method of AnalysisReference
Terminalia arjunaBark6.75 - 14.82%Not Specified[3][4]
Barkup to 13.76%Not Specified[5][6]
Bark0.996%Folin-Denis[7][8]
Leavesup to 6.96%Not Specified[5][6]
Fruits5.22 - 9.46%Not Specified[4][6]
Terminalia belliricaFruit21.88%Folin-Ciocalteu[9]
Fruit (Water Extract)34.46%Not Specified[10]
Fruit5.50%Folin-Denis[7][8]
Bark11.90%Folin-Ciocalteu[9]
Leaves10.05%Folin-Ciocalteu[9]
Terminalia chebulaFruit9.96%Folin-Denis[7][8]
Fruit~30% (Hydrolysable)Not Specified[11]
Fruit2.22 - 4.24%Not Specified[12]
Fruit (Condensed)55%HPLC[11]
Terminalia catappaLeaves1.15%Folin-Ciocalteu[13]
Leaves (Dried)7.23%GC-MS[14]
Fruit (Pulp + Seed)5.7%Not Specified[15]

Note: Tannin content can be influenced by geographical location, age of the plant, season of collection, and the specific extraction and quantification methods used.[3] The percentages listed are based on the dry weight of the plant material unless otherwise specified.

Experimental Protocols

The quantification of tannins is most commonly achieved through spectrophotometric methods, which are based on the reaction of phenolic groups with a chromogenic reagent. The Folin-Denis and Folin-Ciocalteu methods are widely used for this purpose.

General Protocol for Tannin Quantification (Folin-Denis Method)

This protocol is a synthesized representation based on methodologies described in cited literature.[7][8]

  • Preparation of Reagents:

    • Folin-Denis Reagent: Dissolve 100 g of sodium tungstate and 20 g of phosphomolybdic acid in 750 ml of distilled water. Add 50 ml of phosphoric acid to the solution. Reflux the mixture for 2 hours, then cool and dilute to 1 liter with distilled water.[8]

    • Sodium Carbonate Solution: Dissolve 350 g of sodium carbonate in 1 liter of water at 70°C. Allow the solution to stand overnight and then filter.[8]

    • Standard Tannic Acid Solution: Prepare a stock solution by dissolving 100 mg of tannic acid in 100 ml of distilled water. Create a series of working standards by diluting the stock solution to known concentrations (e.g., 10-50 µg/ml).[8]

  • Sample Extraction:

    • Weigh 0.5 g of the dried, powdered plant material (e.g., fruit, bark) into a conical flask.[8]

    • Add 75 ml of distilled water and heat the flask gently, boiling for 30 minutes.[8]

    • Allow the mixture to cool, then centrifuge at 2,000 rpm for 20 minutes.[8]

    • Collect the supernatant and transfer it to a 100 ml volumetric flask. Make up the volume to 100 ml with distilled water. This is the sample extract.[8]

  • Spectrophotometric Analysis:

    • Transfer 1 ml of the sample extract into a 100 ml volumetric flask containing 75 ml of distilled water.[8]

    • Add 5 ml of the Folin-Denis reagent, followed by 10 ml of the sodium carbonate solution.[8]

    • Dilute the mixture to 100 ml with distilled water and shake well.[8]

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Measure the absorbance of the resulting blue-colored solution at 700 nm using a spectrophotometer.[8]

    • Process the standard tannic acid solutions in the same manner to generate a standard calibration curve.

  • Calculation:

    • Determine the concentration of tannins in the sample extract by comparing its absorbance to the standard curve.

    • Calculate the total tannin content as a percentage of the original dry plant material.

Visualized Workflow for Tannin Analysis

The following diagram illustrates the general experimental workflow for the quantification of tannins from plant materials.

Tannin_Quantification_Workflow A 1. Sample Collection (Terminalia Bark, Leaves, Fruits) B 2. Sample Preparation (Shed Drying, Grinding to Fine Powder) A->B C 3. Solvent Extraction (e.g., Boiling with Aqueous Solvent) B->C D 4. Separation (Centrifugation / Filtration) C->D E Crude Aqueous Extract D->E F 5. Colorimetric Reaction E->F G Addition of Folin-Denis Reagent & Sodium Carbonate Solution F->G Method H 6. Spectrophotometric Measurement (Absorbance Reading at 700-725 nm) G->H I 7. Data Analysis (Comparison with Tannic Acid Standard Curve) H->I J Result: Total Tannin Content (% w/w) I->J

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Chebulinic Acid and Diclofenac Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Chebulinic acid, a natural compound derived from the fruit of Terminalia chebula, and Diclofenac sodium, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document synthesizes available experimental data to offer an objective evaluation of their respective mechanisms of action and efficacy in preclinical models of inflammation.

Executive Summary

This compound demonstrates promising anti-inflammatory effects that are comparable to Diclofenac sodium in certain in vitro and in vivo models. While Diclofenac primarily acts through the inhibition of cyclooxygenase (COX) enzymes, this compound exhibits a multi-targeted approach, including the inhibition of protein denaturation and modulation of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and COX-2. Direct comparative studies on the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 are limited, warranting further investigation. This guide presents a summary of the current evidence, detailed experimental protocols, and visual representations of the known signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the anti-inflammatory effects of this compound and Diclofenac sodium.

In Vitro Assay: Inhibition of Protein DenaturationIC50 Value (µg/mL)Reference
This compound 43.92[1][2]
Diclofenac Sodium 47.04[1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats (% Inhibition)Dose% InhibitionReference
Terminalia chebula Ethanolic Extract *300 mg/kg52.63%[3]
Diclofenac Sodium 100 mg/kg58.99%[3]

Note: The in vivo data is for an ethanolic extract of Terminalia chebula, of which this compound is a known constituent. Data for the isolated this compound in this model was not available in the reviewed literature.*

Mechanisms of Action

This compound: This natural compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the denaturation of proteins, a key process in inflammation.[1][2] Furthermore, this compound can reduce the production of nitric oxide (NO) and downregulate the expression of iNOS and COX-2, both of which are critical enzymes in the inflammatory cascade.[4][5] There is also evidence to suggest that this compound and its related compounds can modulate the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7]

Diclofenac Sodium: As a conventional NSAID, Diclofenac's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[8][][10][11] By blocking these enzymes, Diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Some studies suggest that Diclofenac may also have other minor anti-inflammatory effects, including the inhibition of lipoxygenase pathways.[11]

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways involved in the anti-inflammatory actions of this compound and Diclofenac sodium.

Chebulinic_Acid_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Response cluster_inhibition Inhibition by this compound Stimulus Inflammatory Stimulus NFkB NF-κB Activation Stimulus->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins iNOS_COX2->Prostaglandins NO Nitric Oxide iNOS_COX2->NO Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation NO->Inflammation Chebulinic_Acid This compound Chebulinic_Acid->NFkB Inhibits Chebulinic_Acid->iNOS_COX2 Inhibits

Caption: Signaling pathway for this compound's anti-inflammatory action.

Diclofenac_Sodium_Pathway cluster_membrane Cell Membrane cluster_pathway Prostaglandin Synthesis cluster_inhibition Inhibition by Diclofenac Sodium Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Diclofenac Diclofenac Sodium Diclofenac->COX1_COX2 Inhibits

Caption: Signaling pathway for Diclofenac sodium's anti-inflammatory action.

Experimental Protocols

In Vitro: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the denaturation of proteins, a common feature of inflammation.

Methodology:

  • Preparation of Solutions: A 0.2% solution of bovine serum albumin (BSA) is prepared in Tris buffer saline (pH 6.8). Test compounds (this compound and Diclofenac sodium) are prepared in various concentrations.

  • Incubation: 0.5 mL of the BSA solution is mixed with 0.5 mL of the test compound solution.

  • Denaturation: The mixture is incubated at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling to room temperature, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting a graph of percentage inhibition versus concentration.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are divided into three groups: Control (vehicle), Standard (Diclofenac sodium), and Test (this compound or Terminalia chebula extract).

  • Drug Administration: The test and standard drugs are administered orally or intraperitoneally at specified doses one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Mean Paw Volume of Control - Mean Paw Volume of Test) / Mean Paw Volume of Control ] x 100

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Protein_Denaturation Protein Denaturation Assay LPS_Stimulation LPS-stimulated Macrophage Assay Cytokine_Analysis Cytokine Measurement (TNF-α, IL-6) LPS_Stimulation->Cytokine_Analysis NO_COX2_Analysis NO, iNOS, COX-2 Analysis LPS_Stimulation->NO_COX2_Analysis Comparison Comparative Efficacy (this compound vs. Diclofenac) Cytokine_Analysis->Comparison NO_COX2_Analysis->Comparison Paw_Edema Carrageenan-Induced Paw Edema Measurement Paw Volume Measurement Paw_Edema->Measurement Histopathology Histopathological Analysis Measurement->Histopathology Histopathology->Comparison

Caption: General experimental workflow for comparing anti-inflammatory agents.

Conclusion

The available evidence suggests that this compound is a promising natural anti-inflammatory agent with a mechanism of action that is distinct from, yet in some aspects comparable to, Diclofenac sodium. In vitro, this compound demonstrates a slightly superior ability to inhibit protein denaturation. While in vivo studies with the whole extract of Terminalia chebula show a comparable, albeit slightly less potent, effect to Diclofenac in reducing acute inflammation, further studies with the isolated this compound are necessary for a direct comparison. The multi-targeted approach of this compound, involving the modulation of NF-κB, iNOS, and COX-2, presents an interesting avenue for the development of new anti-inflammatory therapeutics. Future head-to-head studies focusing on the comparative effects on pro-inflammatory cytokine production are crucial to fully elucidate the therapeutic potential of this compound relative to established NSAIDs like Diclofenac sodium.

References

In Vivo Anticancer Efficacy of Chebulinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chebulinic acid, a key bioactive compound isolated from the fruit of Terminalia chebula, has demonstrated significant anticancer potential in preclinical in vitro studies. Its efficacy is attributed to the induction of apoptosis and inhibition of cancer cell proliferation and migration, primarily through modulation of the PI3K/AKT and MAPK/ERK signaling pathways[1]. However, to date, there is a notable lack of direct in vivo studies confirming the anticancer efficacy of isolated this compound. This guide provides a comprehensive overview of the available preclinical data, including in vitro findings for this compound and in vivo data for the structurally related compound, Chebulagic acid, and extracts of Chebulae Fructus containing this compound. These findings are compared with established first-line chemotherapeutic agents for colorectal and hepatocellular carcinoma to provide a contextual framework for its potential therapeutic application.

Comparative Efficacy Data

Due to the absence of direct in vivo quantitative data for this compound, this section presents data for Chebulagic acid and a Chebulae Fructus extract, alongside standard-of-care drugs for colorectal and hepatocellular carcinoma.

Table 1: In Vivo Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Models
Treatment AgentAnimal ModelDosageTumor Growth InhibitionSurvival BenefitCitation(s)
Chebulae Fructus Extract Nude mice with HepG2 xenografts100 µg/mL (in vitro)Effective suppression of proliferation and activityNot Reported[2]
Sorafenib Nude mice with HLE xenografts25 mg/kg, gavage, 5x/week for 3 weeks49.3% inhibitionNot Reported[3]
Lenvatinib Mice with LIXC-012 xenografts3-30 mg/kg, orallySignificant dose-dependent inhibitionNot Reported[4]
Table 2: In Vivo Efficacy in Colorectal Cancer (CRC) Xenograft Models
Treatment AgentAnimal ModelDosageTumor Growth InhibitionSurvival BenefitCitation(s)
Chebulagic Acid Not directly reported in CRC xenografts-Broad spectrum in vitro effects on colon cancer cell linesNot Reported[5]
FOLFOX (5-FU + Oxaliplatin) Patient-derived orthotopic xenograft (PDOX) miceOXA 6 mg/kg + 5-FU 50 mg/kg, i.p., weekly for 2 weeksSignificant tumor growth inhibitionNot Reported[6][7]
FOLFIRI (5-FU + Irinotecan) Patient-derived xenograft (PDSX) miceIrinotecan 40 mg/kg + 5-FU 55 mg/kg, i.p., weekly for 3 weeksSignificant tumor growth suppressionNot Reported[8]

Experimental Protocols

Hepatocellular Carcinoma Xenograft Model (Illustrative)
  • Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, HLE) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.

  • Tumor Inoculation: A suspension of 1 x 10^6 HCC cells in serum-free media is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length × Width²) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups.

    • Sorafenib Group: Administered orally by gavage at a dose of 25 mg/kg, five times a week for three weeks[3].

    • Control Group: Administered the vehicle used for the drug.

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

Colorectal Cancer Patient-Derived Orthotopic Xenograft (PDOX) Model
  • Tumor Acquisition: A fresh tumor sample is obtained from a patient with colorectal cancer.

  • Orthotopic Implantation: A small fragment of the patient's tumor is surgically implanted onto the cecum of an immunodeficient mouse (e.g., nude mouse)[6][7].

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively, for example, by imaging if the tumor cells are labeled with a fluorescent protein.

  • Treatment: Once tumors are established, mice are randomized into treatment groups.

    • FOLFOX Group: Administered intraperitoneally with Oxaliplatin (6 mg/kg) and 5-Fluorouracil (50 mg/kg) weekly for two weeks[6][7].

    • Control Group: Administered a vehicle control.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, measured by changes in tumor volume over the treatment period. Survival analysis can also be performed.

Visualizations

G cluster_0 In Vivo Xenograft Workflow Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis

Experimental Workflow for In Vivo Xenograft Studies.

G cluster_1 This compound Signaling Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras This compound This compound This compound->PI3K ERK ERK This compound->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis mTOR->Proliferation, Survival, Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation, Survival, Angiogenesis

PI3K/AKT and MAPK/ERK Signaling Pathways Targeted by this compound.

Conclusion

While direct in vivo evidence for the anticancer efficacy of isolated this compound is currently lacking, the promising in vitro data, coupled with the in vivo findings for the related compound Chebulagic acid and this compound-containing extracts, underscore its potential as a novel therapeutic agent. The demonstrated activity against key signaling pathways, such as PI3K/AKT and MAPK/ERK, provides a strong rationale for further investigation. Future research should prioritize conducting robust in vivo studies with purified this compound in various cancer models to definitively establish its efficacy and safety profile in comparison to standard-of-care therapies. Such studies are crucial for translating the preclinical promise of this compound into a viable clinical strategy for cancer treatment.

References

A Comparative Analysis of the Antioxidant Capacity of Chebulinic Acid and Other Key Polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of chebulinic acid against other well-known polyphenols, including gallic acid and tannic acid. The information presented is supported by experimental data from various antioxidant assays and delves into the underlying molecular mechanisms and signaling pathways.

Quantitative Antioxidant Capacity: A Tabular Comparison

The antioxidant capacity of polyphenols can be quantified using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)Test Conditions
This compound6.4[1]-
Gallic acid~38.61 µg/mL*-
Tannic acidComparable to this compound[2]-
Trolox (Standard)1.7[1]-

Note: Original data in µg/mL was not converted to µM due to the lack of reported molecular weight in the source.

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µM)Trolox Equivalents (TE)Test Conditions
This compound-6.4[1]-
Gallic acid1.03 ± 0.25 µg/mL*[3]--
Chebulagic acid-7.7[1]-
Trolox (Standard)-1.7[1]-

Note: Original data in µg/mL was not converted to µM due to the lack of reported molecular weight in the source.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe2+)Test Conditions
This compoundRatio value of 6.4 (Trolox equivalent)[1]-
Gallic acid494–5033[4]Concentration-dependent
Chebulagic acidRatio value of 7.7 (Trolox equivalent)[1]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample preparation: The test compounds (this compound, other polyphenols) and a standard antioxidant (e.g., Trolox, ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Value: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (usually 734 nm).

  • Sample preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the equivalent antioxidant activity as the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and an aqueous solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

  • Sample preparation: The test compounds and a standard (e.g., FeSO₄ or Trolox) are prepared in a range of concentrations.

  • Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at a specific wavelength (typically 593 nm).

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe²⁺ equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant effects of polyphenols are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assessment.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Polyphenol Samples (this compound, etc.) D Reaction Incubation A->D B Standard Antioxidants (Trolox, Gallic Acid) B->D C Reagent Preparation (DPPH, ABTS, FRAP) C->D E Spectrophotometric Measurement D->E F Calculation of % Inhibition / FRAP Value E->F G Determination of IC50 / TEAC F->G

Caption: A simplified workflow for conducting common in vitro antioxidant assays.

Antioxidant Signaling Pathway of this compound

This compound has been shown to exert its antioxidant and cytoprotective effects by modulating key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which can lead to the activation of the Nrf2-mediated antioxidant response.[5][6][7]

G Antioxidant Signaling of this compound cluster_pathways Signaling Cascades CA This compound MAPK MAPK/ERK Pathway CA->MAPK PI3K PI3K/Akt Pathway CA->PI3K Nrf2 Nrf2 Activation MAPK->Nrf2 PI3K->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Protection Cellular Protection & Reduced Oxidative Stress Enzymes->Protection

Caption: this compound's modulation of MAPK/ERK and PI3K/Akt pathways.

Antioxidant Signaling Pathway of Gallic Acid and Tannic Acid

Gallic acid and tannic acid are known to activate the Keap1-Nrf2/ARE signaling pathway, a primary mechanism for cellular defense against oxidative stress.

G Keap1-Nrf2/ARE Pathway Modulation Polyphenol Gallic Acid / Tannic Acid Keap1 Keap1 Polyphenol->Keap1 inhibition Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE Genes Antioxidant Gene Expression ARE->Genes Response Enhanced Antioxidant Response Genes->Response

Caption: Activation of the Keap1-Nrf2/ARE pathway by gallic and tannic acids.

References

Chebulinic Acid: A Toxicological and Safety Evaluation in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Chebulinic acid, a hydrolyzable tannin found in the fruits of Terminalia chebula, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] As with any potential therapeutic agent, a thorough understanding of its toxicological and safety profile is paramount for further preclinical and clinical development. This guide provides a comparative overview of the toxicological evaluation of this compound in animal models, with a juxtaposition against two structurally related and well-studied phenolic compounds: gallic acid and ellagic acid.

Executive Summary

Current evidence from acute toxicity studies in rodent models suggests that this compound has a high margin of safety, with no observed mortality or significant toxicological effects at doses up to 2000 mg/kg body weight.[1][3] However, a comprehensive toxicological profile, particularly concerning sub-acute, chronic, and genotoxic effects, remains to be fully elucidated. In comparison, gallic acid and ellagic acid have been more extensively studied, providing a broader context for evaluating the potential safety of this compound.

Data Presentation: Comparative Toxicology

The following tables summarize the available quantitative data from toxicological studies on this compound, gallic acid, and ellagic acid.

Table 1: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Key FindingsReference(s)
This compound Sprague-Dawley RatsOral> 2000No mortality or signs of toxicity observed. No significant changes in hematological, biochemical, or histopathological parameters.[1][3]
Gallic Acid Albino MiceOral> 2000No mortality or signs of toxicity observed.[4][5]
Ellagic Acid Sprague-Dawley RatsOral> 1000No mortality or signs of toxicity observed.[6][7]

Table 2: Sub-acute and Sub-chronic Toxicity Data

CompoundAnimal ModelDurationDoses (mg/kg/day)NOAEL (mg/kg/day)Key FindingsReference(s)
This compound ----Data not available.-
Gallic Acid Albino Mice28 days100, 300, 900900No significant alterations in morphological, behavioral, hematological, or histopathological parameters.[4]
Gallic Acid F344 Rats13 weeks0.2%, 0.6%, 1.7%, 5% in diet119 (males), 128 (females)At higher doses, reduction in red blood cell parameters and spleen and liver effects were observed.[8][9]
Ellagic Acid F344 Rats90 days1.25%, 2.5%, 5% in diet3011 (males), 3254 (females)No treatment-related mortality or clinical signs.[10]

Table 3: Genotoxicity and Mutagenicity Data

CompoundTest SystemResultKey FindingsReference(s)
This compound --Data not available.-
Gallic Acid Ames test, in vitro chromosomal aberration, in vivo micronucleusGenerally non-mutagenic, but can be pro-oxidant at high doses.Alkyl gallates were found to be non-genotoxic and non-mutagenic. Gallic acid showed protection against cisplatin-induced genotoxicity.[11][12][13]
Ellagic Acid Ames test, in vitro DNA methylation assay, in vitro zebrafish blood cellsInhibits mutagenicity of certain compounds.Inhibited N-methyl-N-nitrosourea-induced mutagenicity. Protected against benzene-induced DNA damage.[1][14][15]

Experimental Protocols

Detailed methodologies for the key toxicological studies are crucial for the interpretation and replication of findings.

Acute Oral Toxicity Study of this compound

This study was conducted following the Organisation for Economic Co-operation and Development (OECD) Guideline 423.[1][3]

  • Test Animals: Normal Sprague-Dawley rats (8–10 weeks old, ~250 g).[1][2]

  • Housing: Maintained at 24°C with a 12-hour light/dark cycle and acclimatized for one week.[1][2]

  • Groups:

    • Vehicle control group.

    • This compound (300 mg/kg body weight).

    • This compound (2000 mg/kg body weight).

  • Administration: Single oral gavage.[1]

  • Observation Period: 14 days.[1]

  • Parameters Monitored:

    • General behavior and clinical signs (observed at 4 and 24 hours post-administration and daily thereafter).[1][2]

    • Body weight (measured before administration and weekly).[1][2]

    • Food and water consumption.[1]

  • Terminal Procedures (Day 15):

    • Euthanasia and blood collection for hematological and biochemical analysis.[1]

    • Gross necropsy and collection of organs for relative organ weight determination and histopathological examination (using H&E, Masson's trichrome, PAS, and Picro Sirius red stains).[1][3]

Sub-acute Oral Toxicity Study of Gallic Acid

This 28-day study was performed in accordance with OECD Guideline 407.[4]

  • Test Animals: Albino mice (male and female).

  • Groups:

    • Control group.

    • Gallic acid (100 mg/kg/day).

    • Gallic acid (300 mg/kg/day).

    • Gallic acid (900 mg/kg/day).

  • Administration: Daily oral gavage for 28 days.

  • Parameters Monitored:

    • Mortality, clinical signs, and body weight changes.

    • Hematological and biochemical parameters at the end of the study.

  • Terminal Procedures:

    • Gross necropsy and histopathological examination of major organs.

Mandatory Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Acute_Toxicity_Workflow Acclimatization Acclimatization (1 week) Grouping Grouping of Animals (n=6 per group) Acclimatization->Grouping Dosing Single Oral Gavage (Vehicle, 300, 2000 mg/kg) Grouping->Dosing Observation 14-Day Observation (Clinical Signs, Body Weight, Food/Water Intake) Dosing->Observation Terminal Terminal Procedures (Day 15) Observation->Terminal Blood Blood Collection (Hematology, Biochemistry) Terminal->Blood Necropsy Gross Necropsy & Histopathology Terminal->Necropsy

Caption: Workflow for the acute oral toxicity evaluation of this compound in rats.

General Logic for Genotoxicity Assessment

Genotoxicity_Assessment Test_Compound Test Compound (e.g., this compound) In_Vitro In Vitro Assays Test_Compound->In_Vitro Ames_Test Bacterial Reverse Mutation Assay (Ames Test) In_Vitro->Ames_Test Chrom_Aberration Mammalian Chromosomal Aberration Test In_Vitro->Chrom_Aberration Micronucleus_Test In Vitro Mammalian Cell Micronucleus Test In_Vitro->Micronucleus_Test In_Vivo In Vivo Assays (if in vitro is positive) In_Vitro->In_Vivo Positive Result Evaluation Safety Evaluation In_Vitro->Evaluation Negative Result In_Vivo_Micronucleus Mammalian Erythrocyte Micronucleus Test In_Vivo->In_Vivo_Micronucleus Comet_Assay Comet Assay (DNA Damage) In_Vivo->Comet_Assay In_Vivo->Evaluation

Caption: A generalized workflow for assessing the genotoxicity of a test compound.

Discussion and Future Directions

The available data from a well-conducted acute toxicity study indicates that this compound is practically non-toxic when administered orally in a single high dose to rats.[1][3] This is a promising initial safety profile. However, for a comprehensive risk assessment and to support its development as a therapeutic agent, further studies are essential.

The lack of sub-acute, chronic, and genotoxicity data for this compound represents a significant knowledge gap. The more extensive toxicological data available for gallic and ellagic acids can serve as a guide for designing future studies on this compound. For instance, the observed effects of high-dose gallic acid on the hematopoietic system and liver in a sub-chronic study suggest that these organs should be carefully monitored in longer-term studies of this compound.[8][9]

The anti-mutagenic properties of ellagic acid against certain carcinogens are noteworthy and warrant investigation for this compound, given their structural similarities.[1][14] A standard battery of genotoxicity tests, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, would be necessary to assess the mutagenic potential of this compound.

References

A comparative study of Chebulinic acid concentration in various plant parts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Chebulinic Acid Concentration Across Various Plant Parts

This compound, a bioactive hydrolysable tannin, is recognized for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This guide provides a comparative study of this compound concentrations in various parts of different plant species, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to aid in the targeted extraction and application of this valuable phytochemical.

Data on this compound Concentration

The concentration of this compound varies significantly among different plant species and the specific part of the plant. Terminalia chebula is a particularly rich source, with its fruit parts showing high concentrations of this compound. Other plants known to contain this compound include Phyllanthus emblica and Dimocarpus longan.

Below is a summary of quantitative data on this compound concentration from various studies.

Plant SpeciesPlant PartConcentration of this compoundReference
Terminalia chebulaFruit (dried)13% - 14.3% w/w[1]
Terminalia chebulaFruit (dried, accession IIHRTc7)9.59%[2]
Terminalia chebulaFruit ExocarpPart of a 148.86 mg/g total of 12 constituents[3]
Terminalia chebulaFruit MesocarpPart of a 96.14 mg/g total of 12 constituents[3]
Terminalia chebulaFruit Endocarp and SeedPart of a 18.64 mg/g total of 12 constituents[3]
Phyllanthus emblicaFruit and LeavesPresent, but comparative quantitative data is limited.[4]
Dimocarpus longanSeedsPresent, but specific quantitative data is not readily available.
Herbal Composition PowderT. chebula fruit, P. emblica fruit, D. longan seeds0.712% w/w[5]

Experimental Protocols

The quantification of this compound in plant materials typically involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC).

Extraction of this compound

A common method for extracting this compound from plant material is ultrasonic extraction.

  • Objective: To extract this compound from powdered plant material.

  • Apparatus and Reagents:

    • Ultrasonic bath

    • 70% Ethanol

    • Dried and powdered plant material (120 mesh)

    • Filter paper

  • Procedure:

    • Weigh a specific amount of the powdered plant material.

    • Add the powder to a flask with 70% ethanol at a liquid-to-solid ratio of 25:1 (mL/g).

    • Place the flask in an ultrasonic bath and extract for 20 minutes.

    • Repeat the extraction process a second time with fresh solvent.

    • Filter the combined extracts to remove solid plant material.

    • The resulting filtrate is then prepared for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of this compound.

  • Objective: To separate and quantify this compound in a plant extract.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array or UV detector.

    • Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.05% orthophosphoric acid in water.

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a series of standard solutions of pure this compound at known concentrations to create a calibration curve.

    • Inject the prepared plant extract and the standard solutions into the HPLC system.

    • Identify the this compound peak in the chromatogram of the plant extract by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the extract by comparing the peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant materials.

experimental_workflow start Start: Plant Material Collection prep Sample Preparation (Drying and Grinding to 120 mesh) start->prep extraction Ultrasonic Extraction (70% Ethanol, 25:1 ratio, 20 min x 2) prep->extraction filtration Filtration extraction->filtration hplc_prep Sample Preparation for HPLC (Dilution and Filtering) filtration->hplc_prep hplc_analysis HPLC Analysis (C18 column, Acetonitrile/Water gradient) hplc_prep->hplc_analysis data_analysis Data Analysis (Peak identification and Quantification) hplc_analysis->data_analysis end End: this compound Concentration Determined data_analysis->end

Caption: Experimental workflow for this compound quantification.

It is important to note that while Terminalia chebula has been extensively studied for its this compound content, further research is needed to quantify and compare the concentrations in various parts of other plants like Phyllanthus emblica and Dimocarpus longan to fully understand their potential as sources of this valuable compound.

References

A Comparative Guide to Validated HPLC Methods for Chebulinic Acid Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Chebulinic acid, a key bioactive compound in various medicinal plants, is crucial. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of two validated HPLC methods for the determination of this compound, supported by experimental data to aid in method selection and application.

Comparison of Method Performance

The following table summarizes the key performance parameters of two distinct validated HPLC methods for this compound determination. Method 1 was developed by Kumar et al. for the simultaneous quantification of five tannin-related compounds, while Method 2 by Lahorkar et al. focuses on the analysis of Triphala Curna using three marker compounds, including this compound.

ParameterMethod 1 (Kumar et al.)Method 2 (Lahorkar et al.)
Linearity Range (µg/mL) 2.5 - 100Not explicitly defined for this compound alone
Correlation Coefficient (r²) > 0.992> 0.98
Limit of Detection (LOD) (µg/mL) 1.00.045
Limit of Quantification (LOQ) (µg/mL) 2.50.135
Precision (%RSD) < 8.0% (Intra- and Interday)Not specified
Accuracy (% Recovery) Not specified98.44%
Retention Time (min) Not specified~13.30

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols outline the specific chromatographic conditions required for the determination of this compound.

Method 1: Kumar et al. (Simultaneous Determination)

This method was developed for the simultaneous identification and quantification of Gallic acid, Corilagin, Chebulagic acid, Ellagic acid, and this compound.[1][2][3][4]

  • Instrumentation : Waters 600E separation module with a Waters 2996 photodiode array detector and Empower software.[1]

  • Column : RP-18 column (4.6 × 250 mm, 5 µm).[1][2][3]

  • Column Temperature : 25°C.[1][2][3]

  • Mobile Phase : A gradient elution of Acetonitrile (Solvent A) and 0.05% Trifluoroacetic acid in water (Solvent B).[1][2][3]

  • Flow Rate : 1.0 mL/min.[1]

  • Injection Volume : Not specified.

  • Detection Wavelength : Not specified.

Method 2: Lahorkar et al. (Analysis of Triphala Curna)

This reverse-phase HPLC method was developed for the analysis of Triphala Curna using Gallic acid, Chebulagic acid, and this compound as markers.[5]

  • Instrumentation : Not specified.

  • Column : Not specified.

  • Column Temperature : 40°C.[5]

  • Mobile Phase : A gradient elution of Mobile Phase A (0.1% orthophosphoric acid in water) and Mobile Phase B (Acetonitrile).[5]

    • Gradient Program: 5-45% B (0-18 min), 45-80% B (18-25 min), 80-80% B (25-28 min), 80-45% B (28-35 min), 45-5% B (35-40 min), 5% B (40-45 min).[5]

  • Flow Rate : 1.5 mL/min.[5]

  • Injection Volume : 20 µL.[5]

  • Detection Wavelength : 270 nm.[5]

HPLC Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an HPLC method for the determination of a specific analyte like this compound.

HPLC_Validation_Workflow A Method Development & Optimization B Specificity/ Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantification (LOQ) A->G H Robustness A->H I System Suitability Testing B->I C->I D->I E->I F->I G->I H->I J Validated Method for Routine Analysis I->J

General workflow for HPLC method validation.

This guide provides a foundational comparison of two validated HPLC methods for this compound determination. Researchers should consider the specific requirements of their sample matrix and analytical objectives when selecting the most appropriate method. Further verification of the chosen method in the user's laboratory is always recommended.

References

A Comparative Guide to the Therapeutic Efficacy of Chebulinic Acid Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic effects of Chebulinic acid, a promising natural compound, on a variety of cancer cell lines. By objectively comparing its performance and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel anticancer agents.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across several human cancer cell lines. The following tables summarize key performance indicators, offering a clear comparison of its efficacy.

Table 1: Anti-proliferative Activity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer TypeCell LineIC50 (µmol/L)Reference
Colorectal CarcinomaHR834837.18 ± 2.89[1]
Colorectal CarcinomaLoVo40.78 ± 2.61[1]
Colorectal CarcinomaLS174T38.68 ± 2.12[1]
Colon AdenocarcinomaHT-29> 200 µg/ml*[2]

*Note: The study on HT-29 cells showed a maximum of 41.2% inhibition at 200 µg/ml, suggesting the IC50 value is significantly higher.[2] For comparison, the IC50 values for Chebulagic acid in colorectal carcinoma cell lines were 51.74 ± 2.32 µmol/L (HR8348), 56.31 ± 4.77 µmol/L (LoVo), and 53.53 ± 0.65 µmol/L (LS174T).[1]

Table 2: Induction of Apoptosis and Modulation of Key Signaling Proteins by this compound

This table presents the fold-change in the expression or activation of key proteins involved in apoptosis and cell survival pathways following treatment with this compound.

Cell LineProteinFold ChangeReference
Colorectal Carcinoma
HR8348Cleaved Caspase-3↑ 3.26-fold[1]
LoVoCleaved Caspase-3↑ 1.40-fold[1]
LS174TCleaved Caspase-3↑ 1.37-fold[1]
HR8348p-AKT↓ 1.32-fold[1]
LoVop-AKT↓ 1.33-fold[1]
LS174Tp-AKT↓ 1.34-fold[1]
HR8348p-ERK1/2↓ 1.39-fold[1]
LoVop-ERK1/2↓ 1.96-fold[1]
LS174Tp-ERK1/2↓ 1.28-fold[1]
Acute Myeloid Leukemia
HL-60 & NB4Caspase ActivationInduced[3]
HL-60 & NB4PARP CleavageInduced[3]
HL-60 & NB4ERK ActivationInduced[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: The IC50 values are calculated using probit analysis.[1]

Apoptosis Assay (Enzyme-Linked Immunosorbent Assay - ELISA)

This assay quantifies the induction of apoptosis by measuring the enrichment of mono- and oligo-nucleosomes released into the cytoplasm.

  • Cell Treatment: Treat cells with this compound for the specified duration.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the cell death detection ELISA kit.

  • ELISA Procedure: Perform the ELISA as per the manufacturer's instructions, which typically involves the capture of histone-associated DNA fragments on an antibody-coated plate and subsequent detection with a peroxidase-conjugated anti-DNA antibody.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the oligo-nucleosome enrichment factor as the ratio of the absorbance of treated cells to that of the control cells.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AKT, p-AKT, ERK1/2, p-ERK1/2, Caspase-3) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

  • Quantification: Quantify the band intensities using densitometry software.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Signaling Pathways

Chebulinic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates RAF RAF Receptor->RAF Activates Chebulinic_Acid This compound pAKT p-AKT (Inactive) Chebulinic_Acid->pAKT Inhibits Phosphorylation pERK p-ERK1/2 (Inactive) Chebulinic_Acid->pERK Inhibits Phosphorylation Caspase3 Pro-Caspase-3 Chebulinic_Acid->Caspase3 Promotes Cleavage AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MEK MEK RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates ERK->Proliferation Promotes CleavedCaspase3 Cleaved Caspase-3 (Active) Apoptosis Apoptosis CleavedCaspase3->Apoptosis Induces

Caption: this compound's proposed mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment cck8 Cell Proliferation Assay (CCK-8) treatment->cck8 apoptosis_assay Apoptosis Assay (ELISA/Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Calculation cck8->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant protein_quant Protein Expression Quantification western_blot->protein_quant end Conclusion: Therapeutic Efficacy ic50->end apoptosis_quant->end protein_quant->end

Caption: A typical workflow for evaluating this compound.

References

Safety Operating Guide

Proper Disposal of Chebulinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for chebulinic acid, emphasizing safety and environmental responsibility.

I. Understanding the Waste Profile of this compound

This compound, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires careful handling and disposal in accordance with local, state, and federal regulations. It is imperative to prevent its release into the environment, particularly into sewer systems and water sources.

II. Personal Protective Equipment (PPE) Before Handling

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Safety Glasses: To protect from potential splashes.

  • Gloves: Chemical-resistant gloves are recommended.

  • Lab Coat: To protect skin and clothing from contamination.

III. Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Step 1: Segregation and Collection

  • Collect waste this compound, including any contaminated materials, in a dedicated and clearly labeled waste container.

  • The container should be made of a compatible material, be in good condition, and have a secure lid.

  • Label the container clearly as "this compound Waste" and include any other components mixed with it.

Step 2: Storage

  • Store the waste container in a designated, well-ventilated waste accumulation area.

  • Keep the container away from incompatible materials, such as strong acids and strong bases.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • The most common and recommended disposal method is controlled incineration at a permitted facility.[1]

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or as recommended by your EHS department).

  • The rinsate should be collected and disposed of as chemical waste.

  • After thorough rinsing, the container can be offered for recycling or disposed of as regular waste, provided it is punctured or otherwise rendered unusable for other purposes.[1] Combustible packaging may be incinerated.[1]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your EHS department.

V. This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated is_contaminated Is the material pure this compound or contaminated? start->is_contaminated collect_waste Collect in a labeled, compatible waste container is_contaminated->collect_waste Yes/No store_waste Store in designated waste accumulation area collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs incineration Controlled Incineration by licensed facility contact_ehs->incineration is_container_empty Is the original container empty? incineration->is_container_empty triple_rinse Triple-rinse container with appropriate solvent is_container_empty->triple_rinse Yes end End is_container_empty->end No collect_rinsate Collect rinsate as chemical waste triple_rinse->collect_rinsate dispose_container Recycle or dispose of container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end

Caption: this compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Chebulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Chebulinic acid.

Hazard Identification and Personal Protective Equipment

While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), other sources indicate potential risks.[1][2] It is prudent to handle this compound with care, assuming it may cause skin and eye irritation and could be harmful if inhaled or in direct contact with the skin.[3][4]

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields meeting NIOSH or EN 166 (EU) standards.[2][5]Protects eyes from potential splashes and airborne particles.
Hand Protection Impermeable and chemical-resistant gloves.[1][2]Prevents direct skin contact. The specific glove material has not been specified, so selection should be based on the solvent being used.
Respiratory Protection Generally not required under normal handling conditions.[1] A NIOSH-approved N99 (US) or P2 (EU) full-face particle respirator is recommended if dust is generated.[2]Minimizes inhalation of airborne particles, especially when handling the powdered form.
Body Protection Laboratory coat or other protective clothing.[6][7] Impervious clothing is recommended for larger quantities or when there is a higher risk of splashes.[5]Provides a barrier against accidental spills and contamination of personal clothing.

Experimental Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handling_dissolve Dissolve in Appropriate Solvent prep_weigh->handling_dissolve Transfer handling_experiment Perform Experiment handling_dissolve->handling_experiment disp_waste Segregate Waste handling_experiment->disp_waste Post-Experiment disp_neutralize Neutralize Acidic Waste (pH 5.0-12.5) disp_waste->disp_neutralize disp_container Store in Labeled Hazardous Waste Container disp_neutralize->disp_container disp_pickup Arrange for Chemical Waste Pickup disp_container->disp_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

Detailed Protocols

Handling Procedure:

  • Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2][5] Don all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.[2][5]

  • Dissolution: this compound is unstable in neutral and alkaline conditions. It is recommended to dissolve it in a weak acid solution or acetonitrile.[8]

  • Storage of Solutions: Store stock solutions at -20°C and protect from light to ensure stability.[2][7]

Spill Management:

  • Containment: In case of a spill, prevent further spread.

  • Cleanup: For solid spills, pick up the material mechanically.[1] Avoid generating dust. For liquid spills, absorb with an inert material.

  • Disposal of Spill Debris: Place all contaminated materials into a sealed container for disposal as chemical waste.

Disposal Plan:

  • Waste Segregation: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing agents.[2][6]

  • Neutralization: For aqueous acidic waste, adjust the pH to a neutral range (typically between 5.0 and 12.5) before disposal, if permitted by local regulations.[9]

  • Containerization: Store all this compound waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Collection: Arrange for the collection of chemical waste by a certified disposal company, following all local and institutional regulations. Do not pour down the drain unless specifically permitted for neutralized, dilute solutions.[1]

References

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Retrosynthesis Analysis

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Chebulinic acid
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Chebulinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.